Product packaging for 1-Isomangostin(Cat. No.:CAS No. 19275-44-6)

1-Isomangostin

Cat. No.: B102770
CAS No.: 19275-44-6
M. Wt: 410.5 g/mol
InChI Key: JUHXHWKPHWGZKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1-isomangostin is an organic heterotetracyclic compound that is 3,4-dihydro-2H,12H-pyrano[2,3-a]xanthen-12-one substituted by hydroxy groups at positions 5 and 9, a methoxy group at position 10, two methyl groups at position 2, a prenyl group at position 11 and an oxo group at position 12. It has a role as a plant metabolite. It is a member of phenols, an organic heterotetracyclic compound, a cyclic ketone and a cyclic ether.
This compound has been reported in Garcinia mangostana with data available.
a complement inactivating agent isolated from Garcinia mangostana;  structure in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H26O6 B102770 1-Isomangostin CAS No. 19275-44-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5,9-dihydroxy-10-methoxy-2,2-dimethyl-11-(3-methylbut-2-enyl)-3,4-dihydropyrano[2,3-a]xanthen-12-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26O6/c1-12(2)6-7-14-19-17(11-16(26)22(14)28-5)29-18-10-15(25)13-8-9-24(3,4)30-23(13)20(18)21(19)27/h6,10-11,25-26H,7-9H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUHXHWKPHWGZKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1=C(C(=CC2=C1C(=O)C3=C(O2)C=C(C4=C3OC(CC4)(C)C)O)O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50415165
Record name 1-Isomangostin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50415165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

410.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 1-Isomangostin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029981
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

19275-44-6
Record name 1-Isomangostin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19275-44-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Isomangostin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50415165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Isomangostin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029981
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

245 - 249 °C
Record name 1-Isomangostin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029981
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

1-Isomangostin: A Technical Guide to its Natural Sources and Isolation for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 1-isomangostin, a promising bioactive xanthone. The document details its primary natural sources, comprehensive isolation and purification protocols, and explores its potential mechanisms of action through key signaling pathways.

Natural Sources of this compound

This compound is a naturally occurring xanthone predominantly found in the tropical fruit Garcinia mangostana, commonly known as mangosteen. While the fruit is enjoyed for its edible pulp, the primary repository of this compound and other bioactive xanthones is the pericarp (fruit hull or rind). The pericarp has been traditionally used in Southeast Asia for its medicinal properties. In addition to the pericarp, the stem bark of Garcinia mangostana has also been identified as a source of this compound, albeit typically in lower concentrations.[1]

Isolation and Purification of this compound

The isolation of this compound from its natural sources involves a multi-step process encompassing extraction, fractionation, and purification. As this compound is often present in a complex mixture of other xanthones, such as α-mangostin and γ-mangostin, chromatographic techniques are essential for obtaining the pure compound.

Extraction

The initial step involves the extraction of crude xanthones from the dried and powdered plant material. Several methods can be employed, with solvent extraction being the most common.

Experimental Protocol: Solvent Extraction of this compound from Mangosteen Pericarp

  • Preparation of Plant Material: Fresh mangosteen pericarps are washed, cut into small pieces, and dried in a hot air oven at 45-60°C until a constant weight is achieved. The dried pericarps are then ground into a fine powder.

  • Maceration: The powdered pericarp is macerated with an organic solvent at room temperature. Ethanol is a commonly used solvent due to its efficiency in extracting xanthones.[2] The ratio of plant material to solvent is typically in the range of 1:5 to 1:10 (w/v). The maceration is carried out for 24-72 hours with occasional agitation.

  • Filtration and Concentration: The mixture is filtered to separate the extract from the solid plant material. The filtrate is then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Fractionation and Purification

The crude extract, containing a mixture of xanthones and other phytochemicals, is then subjected to further fractionation and purification steps.

Experimental Protocol: Column Chromatography for this compound Purification

  • Solvent-Solvent Partitioning (Optional): The crude extract can be suspended in a water-methanol mixture and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity. Xanthones are typically enriched in the chloroform and ethyl acetate fractions.

  • Silica Gel Column Chromatography: The enriched fraction is loaded onto a silica gel column. The column is eluted with a gradient of solvents, commonly a mixture of n-hexane and ethyl acetate or chloroform and acetone.[1] Fractions are collected and monitored by Thin Layer Chromatography (TLC).

  • Sephadex LH-20 Column Chromatography: Fractions containing this compound are often further purified using a Sephadex LH-20 column with methanol as the eluent to remove smaller impurities.[1]

  • Preparative High-Performance Liquid Chromatography (HPLC): For obtaining high-purity this compound, preparative HPLC with a C18 column is employed.[1] A typical mobile phase is a mixture of methanol and water.[1] The purity of the isolated this compound can be confirmed by analytical HPLC.[3]

Quantitative Data

The yield of this compound can vary depending on the source material, extraction method, and purification process. While specific yields for this compound are not always reported, the data for total xanthone extracts and the major constituent, α-mangostin, provide a useful reference.

ParameterValueSource MaterialMethodReference
Total Mangostins Yield 8.51 - 11.50% w/wDried Pericarp PowderEthanolic Extraction[2][4]
Total Mangostins in Extract 30.19 - 45.61% w/wCrude Ethanolic ExtractUV-Spectrophotometry[2][4]
α-Mangostin Yield (Direct Extraction) ~6.1% w/wDried PericarpMethanol Extraction[5]
α-Mangostin Yield (Direct Extraction) ~5.6% w/wDried PericarpEthyl Acetate Extraction[5]
This compound Yield 0.00127% w/wDried Stem BarkChloroform extraction, multiple chromatography steps[1]
α-Mangostin Purity >95%Isolated CompoundHPLC[3]

Signaling Pathways and Biological Activity

This compound has demonstrated anti-inflammatory properties, although its mechanism of action is less studied compared to the closely related α-mangostin. Due to their structural similarities, it is plausible that this compound shares some mechanisms of action with α-mangostin. The anti-inflammatory effects of mangostins are believed to be mediated through the modulation of key signaling pathways involved in the inflammatory response.

Putative Anti-Inflammatory Signaling Pathway of this compound

A proposed mechanism for the anti-inflammatory action of mangostins, likely including this compound, involves the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-Activated Protein Kinase) signaling pathways. These pathways are crucial in the production of pro-inflammatory mediators.

  • Inhibition of NF-κB Pathway: In response to inflammatory stimuli like lipopolysaccharide (LPS), the NF-κB pathway is activated, leading to the transcription of pro-inflammatory genes. Mangostins may inhibit the degradation of IκBα, an inhibitor of NF-κB, thereby preventing the translocation of NF-κB to the nucleus and subsequent gene expression.[6][7]

  • Modulation of MAPK Pathway: The MAPK pathway, which includes kinases like JNK, p38, and ERK, is also activated by inflammatory stimuli and regulates the expression of inflammatory cytokines. Mangostins have been shown to suppress the phosphorylation of these kinases, thus dampening the inflammatory response.[6]

  • Downregulation of Pro-inflammatory Mediators: By inhibiting these pathways, mangostins can reduce the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β, as well as enzymes like iNOS (inducible nitric oxide synthase) and COX-2 (cyclooxygenase-2), which are responsible for the production of nitric oxide (NO) and prostaglandins (PGE2), respectively.[6][7][8][9][10][11]

Visualizations

Experimental Workflow for this compound Isolation

Isolation_Workflow Start Dried Garcinia mangostana Pericarp Powder Extraction Solvent Extraction (e.g., Maceration with Ethanol) Start->Extraction Filtration Filtration & Concentration Extraction->Filtration Crude_Extract Crude Xanthone Extract Filtration->Crude_Extract Partitioning Solvent-Solvent Partitioning (Optional) Crude_Extract->Partitioning Silica_Gel Silica Gel Column Chromatography Crude_Extract->Silica_Gel Direct Partitioning->Silica_Gel Enriched Fraction Sephadex Sephadex LH-20 Chromatography Silica_Gel->Sephadex Semi-pure Fractions Prep_HPLC Preparative HPLC Sephadex->Prep_HPLC Pure_Isomangostin Pure this compound Prep_HPLC->Pure_Isomangostin

Caption: Generalized workflow for the isolation of this compound.

Putative Anti-Inflammatory Signaling Pathway of Mangostins

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS Inflammatory Stimulus (e.g., LPS) MAPK_Pathway MAPK Pathway (JNK, p38, ERK) LPS->MAPK_Pathway Activates IKK IKK LPS->IKK Activates Gene_Expression Pro-inflammatory Gene Expression MAPK_Pathway->Gene_Expression Activates Transcription Factors IkBa_NFkB IκBα-NF-κB Complex IKK->IkBa_NFkB Phosphorylates IκBα NFkB NF-κB IkBa_NFkB->NFkB Releases NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates NFkB_nuc->Gene_Expression Induces Inflammation Inflammatory Response (TNF-α, IL-6, iNOS, COX-2) Gene_Expression->Inflammation Isomangostin This compound (Putative) Isomangostin->MAPK_Pathway Inhibits Isomangostin->IKK Inhibits

Caption: Putative mechanism of this compound's anti-inflammatory action.

References

1-Isomangostin: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Discovery and Historical Context

1-isomangostin, a naturally occurring xanthone, has a history intertwined with the study of its parent compound, α-mangostin, the principal secondary metabolite of the mangosteen fruit (Garcinia mangostana L.). While its presence in nature was confirmed later, this compound was first described as a synthetic compound.

In 1970, Yates and Bhat reported the synthesis of this compound.[1] It was not until 1987 that Mahabusarakam and colleagues first reported the isolation of this compound as a natural product from the fruit hull of Garcinia mangostana.[1] This discovery placed this compound within the rich chemical tapestry of the mangosteen, a plant with a long history of use in traditional medicine throughout Southeast Asia.

Subsequent phytochemical investigations of Garcinia mangostana have consistently identified this compound as a minor xanthone constituent alongside the more abundant α-mangostin and other derivatives.[2][3] Its co-occurrence with these other bioactive xanthones has spurred interest in its own pharmacological potential, leading to further studies on its isolation, synthesis, and biological activities.

Physicochemical Properties

PropertyValueReference
Molecular FormulaC24H26O6
Molecular Weight410.46 g/mol
AppearanceYellow solid
IUPAC Name5,9-dihydroxy-10-methoxy-2,2-dimethyl-11-(3-methylbut-2-enyl)-3,4-dihydropyrano[2,3-a]xanthen-12-one

Experimental Protocols

Isolation from Garcinia mangostana

The isolation of this compound from the dried fruit hulls of Garcinia mangostana is typically achieved through a multi-step process involving extraction, solvent partitioning, and chromatographic separation.

1. Extraction:

  • Objective: To extract a crude mixture of xanthones from the plant material.

  • Protocol:

    • Air-dry the fruit hulls of Garcinia mangostana at room temperature and then grind them into a coarse powder.

    • Macerate the powdered plant material in a suitable organic solvent, such as ethanol, methanol, or ethyl acetate, at room temperature for an extended period (e.g., 24-72 hours).[4]

    • Filter the mixture to separate the solvent extract from the solid plant residue.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.

2. Solvent Partitioning:

  • Objective: To separate the xanthone-rich fraction from other components based on polarity.

  • Protocol:

    • Suspend the crude extract in a mixture of water and a non-polar solvent (e.g., n-hexane).

    • Transfer the mixture to a separatory funnel and shake vigorously. Allow the layers to separate.

    • Collect the n-hexane layer, which will contain non-polar compounds.

    • Subsequently, partition the aqueous layer with a solvent of intermediate polarity, such as chloroform or ethyl acetate. The xanthones, including this compound, will preferentially partition into this layer.

    • Collect the organic layer and concentrate it under reduced pressure to yield a xanthone-enriched fraction.

3. Chromatographic Separation:

  • Objective: To isolate this compound from the mixture of other xanthones.

  • Protocol:

    • Subject the xanthone-enriched fraction to column chromatography over silica gel.

    • Pack a glass column with silica gel (60-120 or 230-400 mesh) slurried in a non-polar solvent (e.g., n-hexane).

    • Load the concentrated extract onto the top of the column.

    • Elute the column with a gradient of increasing polarity, typically starting with n-hexane and gradually introducing a more polar solvent like ethyl acetate or acetone.[5]

    • Collect fractions and monitor them by thin-layer chromatography (TLC) to identify those containing this compound.

    • Pool the fractions containing this compound and concentrate them.

    • Further purification can be achieved by recrystallization from a suitable solvent system (e.g., methanol/chloroform) to yield pure this compound.

G A Dried, Powdered Garcinia mangostana Hulls B Extraction (e.g., Ethanol Maceration) A->B C Crude Extract B->C D Solvent Partitioning (e.g., Hexane/Ethyl Acetate) C->D E Xanthone-Enriched Fraction D->E F Silica Gel Column Chromatography E->F G Fractions Containing this compound F->G H Recrystallization G->H I Pure this compound H->I

Isolation Workflow for this compound
Chemical Synthesis from α-Mangostin

This compound can be synthesized from its abundant precursor, α-mangostin, through an acid-catalyzed cyclization reaction.

  • Objective: To convert α-mangostin to this compound.

  • Protocol:

    • Dissolve α-mangostin in a suitable anhydrous solvent, such as benzene or toluene.

    • Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TSA) or sulfuric acid.[2]

    • Reflux the reaction mixture for a specified period (e.g., 30 minutes to several hours), monitoring the reaction progress by TLC.

    • Upon completion, cool the reaction mixture and neutralize the acid with a weak base (e.g., sodium bicarbonate solution).

    • Extract the product into an organic solvent like ethyl acetate.

    • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

    • Purify the resulting residue by silica gel column chromatography, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexane) to separate this compound from unreacted α-mangostin and other byproducts.

G A α-Mangostin B Dissolve in Anhydrous Solvent (e.g., Benzene) A->B C Add Acid Catalyst (e.g., p-TSA) B->C D Reflux C->D E Reaction Mixture D->E F Neutralization & Extraction E->F G Crude Product F->G H Silica Gel Column Chromatography G->H I Pure this compound H->I

Synthesis Workflow for this compound

Biological Activities and Quantitative Data

This compound, like many other xanthones from Garcinia mangostana, exhibits a range of biological activities. The majority of the research has focused on its anticancer properties, with emerging evidence for its anti-inflammatory, antioxidant, and antimicrobial effects. Due to its structural similarity to α-mangostin, it is often studied in parallel, and its mechanisms of action are presumed to be similar.

Anticancer Activity

This compound has demonstrated cytotoxic effects against various cancer cell lines. The table below summarizes some of the reported half-maximal inhibitory concentration (IC50) and effective dose (ED50) values.

Cell LineCancer TypeIC50/ED50 (µM)Reference
HT-29Colon Cancer4.9 (ED50)[3]
CEM-SSLeukemia>10 (Inactive)[6]

Note: Data for this compound is limited. The table includes data for the closely related 3-isomangostin where specified.

Signaling Pathways in Cancer

While specific studies on the signaling pathways modulated by this compound are scarce, the extensive research on α-mangostin provides a strong foundation for understanding its likely mechanisms of action. α-Mangostin has been shown to impact several key signaling pathways involved in cancer cell proliferation, survival, and metastasis. It is highly probable that this compound shares some of these targets due to its structural similarity.

One of the well-established pathways affected by α-mangostin is the PI3K/Akt signaling pathway , which is a critical regulator of cell survival and proliferation.

G cluster_0 Cell Membrane cluster_1 Cytoplasm Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K Activation Akt Akt PI3K->Akt Activation mTOR mTOR Akt->mTOR Activation Bad Bad Akt->Bad Inhibition Cell Proliferation Cell Proliferation mTOR->Cell Proliferation Apoptosis Apoptosis Bad->Apoptosis This compound This compound This compound->PI3K Inhibition This compound->Akt Inhibition

References

Physical and chemical properties of 1-Isomangostin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Isomangostin is a prenylated xanthone naturally occurring in the pericarp of the mangosteen fruit (Garcinia mangostana). This document provides an in-depth overview of its physical, chemical, and biological properties. It includes a summary of its physicochemical characteristics, detailed experimental protocols for its analysis, and an exploration of its known mechanisms of action, including its influence on cellular signaling pathways. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Physical and Chemical Properties

This compound is an organic heterotetracyclic compound.[1] It is structurally related to other well-known xanthones from mangosteen, such as α-mangostin.

Data Summary

The quantitative physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueSource(s)
Molecular Formula C₂₄H₂₆O₆[2]
Molecular Weight 410.46 g/mol [2]
CAS Number 19275-44-6[2]
IUPAC Name 5,9-dihydroxy-10-methoxy-2,2-dimethyl-11-(3-methylbut-2-enyl)-3,4-dihydropyrano[2,3-a]xanthen-12-onePubChem
Melting Point 155-156 °CChemicalBook
Note: A conflicting value of 245-249 °C is reported in PubChem.PubChem[1]
Boiling Point (Predicted) 613.9 ± 55.0 °CChemicalBook
Density (Predicted) 1.257 ± 0.06 g/cm³ChemicalBook
pKa (Predicted) 7.28 ± 0.40ChemicalBook
Solubility Soluble in acetone, chloroform, dichloromethane, DMSO, and ethyl acetate.[3]Cayman Chemical[3]

Biological Activities and Signaling Pathways

This compound has demonstrated a range of biological activities, including anti-obesity, cytotoxic, and anti-inflammatory properties.

Anti-Obesity Activity: Pancreatic Lipase Inhibition

This compound is an inhibitor of pancreatic lipase, a key enzyme in the digestion and absorption of dietary fats.[2][4] By inhibiting this enzyme, this compound can reduce the absorption of fats, thus exhibiting anti-obesity potential.[2][4] The reported IC₅₀ value for the inhibition of porcine pancreatic lipase is 34.5 μM.[2]

Cytotoxic Activity and Effects on Cell Cycle

This compound has shown cytotoxic effects against various cancer cell lines. This activity is, in part, attributed to its ability to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression. Specifically, 3-isomangostin, a closely related isomer, has been shown to inhibit cyclin D2/Cdk4 and cyclin E1/Cdk2 with EC₅₀ values of 15.6 and 34.92 µM, respectively.[3] This inhibition can lead to cell cycle arrest and apoptosis. The isoprenyl group at certain positions on the xanthone structure is considered critical for its cytotoxic and kinase inhibitory effects.[5]

Anti-Inflammatory Activity and Related Signaling Pathways

While direct studies on this compound's anti-inflammatory mechanisms are limited, the closely related and well-studied α-mangostin provides insights into the potential pathways involved. These pathways are often modulated by xanthones and are relevant targets for anti-inflammatory drug development.

The p38 mitogen-activated protein kinase (MAPK) pathway is a key signaling cascade involved in cellular responses to stress and inflammation. α-Mangostin has been shown to modulate this pathway, although the effect can be cell-type dependent, leading to either activation or inhibition.[6][7] The activation of the ASK1/p38 pathway by α-mangostin can lead to apoptosis in some cancer cells.[6]

p38_MAPK_Pathway This compound This compound ROS ROS This compound->ROS ASK1 ASK1 ROS->ASK1 MKK3/6 MKK3/6 ASK1->MKK3/6 p38 MAPK p38 MAPK MKK3/6->p38 MAPK Apoptosis Apoptosis p38 MAPK->Apoptosis

Caption: Postulated p38 MAPK signaling pathway influenced by this compound.

The nuclear factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation. α-Mangostin has been demonstrated to exert anti-inflammatory effects by inhibiting the activation of the TAK1-NF-κB pathway.[5][8] This leads to a reduction in the production of pro-inflammatory mediators.

NFkB_Signaling_Pathway This compound This compound TAK1 TAK1 This compound->TAK1 IKK Complex IKK Complex TAK1->IKK Complex IκBα IκBα IKK Complex->IκBα NF-κB (p65/p50) NF-κB (p65/p50) IκBα->NF-κB (p65/p50) Nucleus Nucleus NF-κB (p65/p50)->Nucleus Pro-inflammatory Gene Expression Pro-inflammatory Gene Expression Nucleus->Pro-inflammatory Gene Expression

Caption: Postulated NF-κB signaling pathway inhibited by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments frequently cited in the study of this compound and related xanthones.

Pancreatic Lipase Inhibition Assay

This assay is used to determine the inhibitory effect of a compound on pancreatic lipase activity.

  • Principle: The activity of pancreatic lipase is measured by monitoring the hydrolysis of a substrate, such as p-nitrophenyl palmitate (p-NPP), which releases a colored product (p-nitrophenol) that can be quantified spectrophotometrically.

  • Reagents and Materials:

    • Porcine pancreatic lipase

    • p-Nitrophenyl palmitate (p-NPP)

    • Tris-HCl buffer (pH 8.0)

    • This compound (test compound)

    • Orlistat (positive control)

    • DMSO (solvent for compounds)

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • Prepare a solution of pancreatic lipase in Tris-HCl buffer.

    • In a 96-well plate, add the Tris-HCl buffer, the test compound (this compound dissolved in DMSO) at various concentrations, and the pancreatic lipase solution.

    • Incubate the mixture at 37°C for 10-15 minutes.

    • Initiate the reaction by adding the p-NPP substrate solution.

    • Incubate the plate at 37°C for a further 7-15 minutes.

    • Measure the absorbance of the solution at 405 nm using a microplate reader.

    • A control is run with DMSO instead of the test compound, and a blank is prepared without the enzyme.

    • The percentage of inhibition is calculated using the formula: % Inhibition = [(A_control - A_blank) - (A_sample - A_blank)] / (A_control - A_blank) x 100

    • The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration.

Pancreatic_Lipase_Inhibition_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Prepare Reagents Prepare Lipase, Buffer, This compound, p-NPP Add to Plate Add Buffer, this compound, and Lipase to Microplate Prepare Reagents->Add to Plate Pre-incubation Incubate at 37°C Add to Plate->Pre-incubation Add Substrate Add p-NPP Pre-incubation->Add Substrate Reaction Incubation Incubate at 37°C Add Substrate->Reaction Incubation Measure Absorbance Read Absorbance at 405 nm Reaction Incubation->Measure Absorbance Calculate Inhibition Calculate % Inhibition Measure Absorbance->Calculate Inhibition Determine IC50 Determine IC50 Value Calculate Inhibition->Determine IC50

Caption: Workflow for the pancreatic lipase inhibition assay.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cell viability and cytotoxicity.[9]

  • Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

  • Reagents and Materials:

    • Cancer cell line (e.g., HT-29, MCF-7)

    • Cell culture medium (e.g., DMEM, RPMI-1640)

    • Fetal Bovine Serum (FBS)

    • Penicillin-Streptomycin solution

    • This compound (test compound)

    • Doxorubicin (positive control)

    • MTT solution (5 mg/mL in PBS)

    • DMSO

    • 96-well cell culture plate

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a suitable density and incubate for 24 hours to allow for cell attachment.

    • Treat the cells with various concentrations of this compound (dissolved in DMSO and diluted in culture medium) and a positive control. A vehicle control (DMSO) should also be included.

    • Incubate the plate for 24-48 hours.

    • Remove the treatment medium and add MTT solution to each well.

    • Incubate for 3-4 hours at 37°C, allowing formazan crystals to form.

    • Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 492 nm or 570 nm using a microplate reader.

    • Cell viability is calculated as a percentage of the vehicle control.

    • The IC₅₀ value is determined from the dose-response curve.

Western Blot Analysis for p38 MAPK Activation

Western blotting is used to detect the phosphorylation (activation) of p38 MAPK.[9]

  • Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and then probed with antibodies specific for total p38 and phosphorylated p38.

  • Reagents and Materials:

    • Cell lysate buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

    • Protein assay kit (e.g., BCA assay)

    • SDS-PAGE gels and running buffer

    • PVDF or nitrocellulose membrane

    • Transfer buffer

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (anti-p38, anti-phospho-p38)

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate

    • Imaging system

  • Procedure:

    • Treat cells with this compound for the desired time, then lyse the cells and collect the protein.

    • Determine the protein concentration of each lysate.

    • Separate equal amounts of protein by SDS-PAGE.

    • Transfer the separated proteins to a membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody against phospho-p38 overnight at 4°C.

    • Wash the membrane and then incubate with the HRP-conjugated secondary antibody.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

    • The membrane can be stripped and re-probed with an antibody against total p38 for normalization.

NF-κB p65 ELISA

An ELISA (Enzyme-Linked Immunosorbent Assay) can be used to quantify the activation of NF-κB by measuring the amount of the p65 subunit in nuclear extracts.

  • Principle: A sandwich ELISA format is used where a capture antibody specific for NF-κB p65 is coated on a microplate. The sample is added, and if p65 is present, it will bind to the capture antibody. A detection antibody, also specific for p65, is then added, followed by a substrate that produces a colorimetric signal proportional to the amount of p65.

  • Reagents and Materials:

    • NF-κB p65 ELISA kit (containing pre-coated plates, detection antibody, standards, buffers, and substrate)

    • Nuclear extraction kit

    • Microplate reader

  • Procedure:

    • Treat cells with this compound and/or an inflammatory stimulus (e.g., LPS).

    • Isolate nuclear extracts from the cells.

    • Perform the ELISA according to the manufacturer's protocol.[6][10] This typically involves:

      • Adding standards and samples to the wells of the pre-coated plate.

      • Incubating to allow p65 to bind to the capture antibody.

      • Washing the plate to remove unbound material.

      • Adding the detection antibody and incubating.

      • Washing the plate again.

      • Adding the substrate and incubating to develop the color.

      • Adding a stop solution to terminate the reaction.

    • Measure the absorbance at 450 nm.

    • Calculate the concentration of NF-κB p65 in the samples based on the standard curve.

Conclusion

This compound is a promising natural compound with a variety of biological activities that warrant further investigation. Its potential as an anti-obesity agent through the inhibition of pancreatic lipase and its cytotoxic effects against cancer cells make it a molecule of interest for drug development. The elucidation of its effects on key signaling pathways, such as the p38 MAPK and NF-κB pathways, will be crucial in understanding its full therapeutic potential. This technical guide provides a solid foundation of the current knowledge on this compound and standardized protocols for its further study.

References

1-Isomangostin as a Pancreatic Lipase Inhibitor: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of 1-isomangostin, a xanthone derived from the pericarp of Garcinia mangostana L., and its role as a potent inhibitor of pancreatic lipase. Pancreatic lipase is a critical enzyme in the digestion and absorption of dietary fats, making it a key target for the development of anti-obesity therapeutics. This guide synthesizes the current scientific knowledge on this compound's inhibitory activity, mechanism of action, and the experimental protocols used for its evaluation.

Quantitative Data: Pancreatic Lipase Inhibition by Xanthones

Bioactivity-guided studies of Garcinia mangostana pericarp extracts have identified several xanthones with significant inhibitory effects on pancreatic lipase. The inhibitory activities are typically quantified by the half-maximal inhibitory concentration (IC50), with lower values indicating higher potency. This compound demonstrates notable activity, and its efficacy is best understood in comparison to other related xanthones and the standard anti-obesity drug, Orlistat.

Table 1: IC50 Values of Xanthones from Garcinia mangostana against Porcine Pancreatic Lipase (PPL)

CompoundIC50 (μM)Source(s)
This compound 34.5 [1]
α-Mangostin5.0[2][3][4]
β-MangostinModerate Activity[5]
γ-Mangostin10.0[6]
GartaninModerate Activity[5]
Garcinone DModerate Activity[5]
Orlistat (Positive Control)3.9[2][4]

Note: "Moderate Activity" indicates that the compound was found to be active but a specific IC50 value was not provided in the cited literature.

Mechanism of Action

The primary anti-obesity mechanism of this compound is the inhibition of pancreatic lipase in the gastrointestinal tract.[7][8] By inhibiting this key enzyme, the hydrolysis of dietary triglycerides into absorbable free fatty acids and monoacylglycerols is reduced.[7][9] This leads to a decrease in lipid absorption and, consequently, a reduction in caloric intake from fat.

Kinetic analyses of the closely related and potent inhibitor, α-mangostin, have demonstrated a non-competitive mode of inhibition against pancreatic lipase.[2][4] This suggests that these xanthones likely bind to an allosteric site on the enzyme, rather than the active site where the substrate binds. This binding event alters the enzyme's conformation, reducing its catalytic efficiency without preventing substrate binding. Given the structural similarity, it is highly probable that this compound follows a similar non-competitive inhibition mechanism.

Pancreatic_Lipase_Inhibition cluster_0 Gastrointestinal Lumen cluster_1 Systemic Effect Dietary_Triglycerides Dietary Triglycerides Pancreatic_Lipase Pancreatic Lipase (Enzyme) Dietary_Triglycerides->Pancreatic_Lipase Substrate Fatty_Acids Free Fatty Acids & Monoacylglycerols Pancreatic_Lipase->Fatty_Acids Hydrolysis Isomangostin This compound (Inhibitor) Isomangostin->Pancreatic_Lipase Inhibition (Non-competitive) Absorption Absorption by Enterocytes Excretion Fat Excretion Reduced_Calorie_Intake Reduced Calorie Intake from Fat Absorption->Reduced_Calorie_Intake Reduced Fatty_Acids->Absorption Anti_Obesity_Effect Anti-Obesity Effect Reduced_Calorie_Intake->Anti_Obesity_Effect

Figure 1. Anti-obesity action of this compound via pancreatic lipase inhibition.

Experimental Protocols

The evaluation of pancreatic lipase inhibitors is predominantly conducted using in vitro enzymatic assays. The following protocol is a synthesized methodology based on common practices reported in the literature for testing xanthones.[4][7][10][11]

Porcine Pancreatic Lipase (PPL) Inhibition Assay

Objective: To determine the concentration-dependent inhibitory effect of a test compound (e.g., this compound) on the activity of pancreatic lipase.

Principle: Pancreatic lipase hydrolyzes a substrate, such as p-nitrophenyl butyrate (PNPB) or 4-methylumbelliferyl (4-MU) oleate, to produce a chromogenic or fluorogenic product. The rate of product formation, measured spectrophotometrically or fluorometrically, is proportional to enzyme activity. The presence of an inhibitor reduces this rate.

Materials and Reagents:

  • Porcine Pancreatic Lipase (PPL), Type II (e.g., Sigma-Aldrich)

  • Substrate: p-Nitrophenyl butyrate (PNPB) or 4-Methylumbelliferyl oleate

  • Buffer: Tris-HCl (e.g., 13 mM, pH 8.0, containing 150 mM NaCl and 1.3 mM CaCl2)

  • Test Compound (this compound) dissolved in Dimethyl Sulfoxide (DMSO)

  • Positive Control: Orlistat

  • 96-well microplate

  • Microplate reader

Procedure:

  • Enzyme Preparation: Prepare a stock solution of PPL (e.g., 1 mg/mL) in Tris-HCl buffer immediately before use.

  • Compound Preparation: Prepare a series of dilutions of this compound and Orlistat in DMSO. Further dilute in buffer to achieve final desired assay concentrations.

  • Pre-incubation: In a 96-well plate, add a small volume of the PPL solution to wells containing either the buffer with DMSO (control), the positive control (Orlistat), or the test compound (this compound). Incubate the plate at 37°C for a defined period (e.g., 15-60 minutes) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate solution (PNPB) to all wells.

  • Kinetic Measurement: Immediately place the microplate in a reader set to the appropriate wavelength (e.g., 405 nm for p-nitrophenol) and temperature (37°C). Measure the absorbance at regular intervals for 10-30 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each concentration by determining the slope of the linear portion of the absorbance vs. time curve.

    • Determine the percentage of inhibition for each concentration using the formula: % Inhibition = [(V_control - V_sample) / V_control] x 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution (96-Well Plate) cluster_analysis Data Analysis P1 Prepare PPL Enzyme Solution in Buffer P2 Prepare Serial Dilutions of This compound & Orlistat P3 Prepare Substrate Solution (PNPB) A1 Add PPL to Wells Containing Inhibitor or Control P2->A1 A2 Pre-incubate at 37°C (e.g., 15 min) A1->A2 A3 Initiate Reaction by Adding Substrate A2->A3 A4 Measure Absorbance Kinetics in Plate Reader (e.g., 405 nm) A3->A4 D1 Calculate Reaction Rates (V) A4->D1 D2 Calculate % Inhibition vs. Control D1->D2 D3 Plot Dose-Response Curve D2->D3 D4 Determine IC50 Value D3->D4

Figure 2. Workflow for the in vitro pancreatic lipase inhibition assay.

Structure-Activity Relationship (SAR) Insights

Preliminary structure-activity relationship analyses of xanthones from G. mangostana suggest that the presence and location of isoprenyl chains on the xanthone nucleus are important for pancreatic lipase inhibition. While α-mangostin, with two prenyl groups, shows the highest potency, the activity of this compound and other related structures highlights the potential of this chemical class. The core xanthone scaffold appears essential, with modifications at various positions modulating the inhibitory potency.

Figure 3. Diagram of non-competitive inhibition of pancreatic lipase.

Conclusion and Future Directions

This compound, a natural xanthone from Garcinia mangostana, is a confirmed inhibitor of pancreatic lipase with an IC50 value of 34.5 μM.[1] Although less potent than its isomer α-mangostin or the drug Orlistat, it represents a valuable lead compound. Its mechanism is likely non-competitive, offering a different mode of action that could be explored for synergistic effects or to overcome resistance. The detailed protocols and comparative data presented here provide a solid foundation for researchers and drug developers interested in exploring this compound and other xanthones as potential therapeutics for obesity and related metabolic disorders. Further research should focus on in vivo efficacy, bioavailability, safety profiling, and the synthesis of more potent analogues based on the xanthone scaffold.

References

Methodological & Application

Application Notes and Protocols for HPLC Quantification of 1-Isomangostin

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a detailed framework for the quantitative analysis of 1-isomangostin using High-Performance Liquid Chromatography (HPLC). The protocols are intended for researchers, scientists, and professionals in drug development who require accurate and reliable methods for the quantification of this xanthone derivative from complex matrices such as plant extracts.

Introduction

This compound is a xanthone found in the pericarp of the mangosteen fruit (Garcinia mangostana). Like other xanthones from mangosteen, such as α-mangostin, it is investigated for various pharmacological activities. Accurate quantification of this compound is crucial for quality control of raw materials, standardization of extracts, and for pharmacokinetic and pharmacodynamic studies. This document outlines the necessary HPLC methodologies, including sample preparation and chromatographic conditions, for the determination of this compound.

Data Presentation

The following tables summarize typical HPLC method parameters and validation data for the analysis of xanthones, which can be adapted and validated for this compound.

Table 1: HPLC Method Parameters for Xanthone Analysis

ParameterMethod 1 (Adapted for Isomangostin)Method 2 (General Xanthones)Method 3 (α-mangostin specific)
Column Dionex C18Hypersil® BDS C-18 (4.6 x 250 mm, 5 µm)[1]Purospher STAR C18[2][3]
Mobile Phase A: 0.1% Formic Acid in WaterB: MethanolA: 0.1% v/v Orthophosphoric AcidB: Acetonitrile[1]A: 0.1% Trifluoroacetic Acid in WaterB: Acetonitrile[2][3]
Elution Gradient (65-90% B over 30 min)[4]Gradient (70-80% B)[1]Isocratic (20:80 A:B)[2][3]
Flow Rate -1.0 mL/min[1]1.0 mL/min[2][3]
Detection UV, 254 nm[4]UV, 320 nm[1]DAD or MS[2][3]
Injection Volume -10 µL[1]10 µL[2]
Column Temp. AmbientAmbient (25-28°C)[1]-

Table 2: Summary of Method Validation Parameters for Xanthone Quantification

ParameterResult (α-mangostin)Result (α-mangostin)
Linearity Range 10–200 µg/mL[1]10 to 100 μg/mL[2][3]
Correlation Coefficient (r²) 0.9999[1]>0.9999[2]
Accuracy (% Recovery) 100.01%[1]99.1% to 101.7%[3]
Precision (RSD) < 2% (Intra- and Interday)[1]< 2.0% (Intra- and Interday)[3]
Limit of Detection (LOD) 0.06 µg/mL[1]0.13 µg/mL[2][3]
Limit of Quantification (LOQ) 0.17 µg/mL[1]0.4 µg/mL[2][3]

Experimental Protocols

The following protocols provide a starting point for the quantification of this compound. Method validation and optimization are recommended for specific applications.

Protocol 1: Sample Preparation from Mangosteen Pericarp

This protocol describes a general method for the extraction of xanthones from mangosteen pericarp.

Materials:

  • Dried mangosteen pericarp powder

  • 95% Ethanol[5]

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Sonicator

  • Centrifuge

  • 0.45 µm syringe filters

Procedure:

  • Weigh 1 gram of dried mangosteen pericarp powder into a centrifuge tube.

  • Add 10 mL of 95% ethanol.

  • Sonicate for 30 minutes.

  • Centrifuge at 4000 rpm for 15 minutes.

  • Collect the supernatant.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

  • The sample is now ready for HPLC analysis. A dilution with the mobile phase may be necessary to fall within the calibration range.

Protocol 2: HPLC Analysis of this compound

This method is adapted from a validated procedure for the simultaneous determination of several xanthones, including an isomangostin isomer.[5]

Instrumentation and Conditions:

  • HPLC System: An HPLC or UHPLC system with a UV/Vis or DAD detector.

  • Column: Dionex C18 reverse-phase column.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Methanol.

  • Gradient Program:

    • 0-25 min: 65% to 90% B

    • 25-30 min: Hold at 90% B

  • Flow Rate: 1.0 mL/min (typical, may require optimization).

  • Detection Wavelength: 254 nm.[4]

  • Injection Volume: 10 µL.

  • Column Temperature: Ambient.

Procedure:

  • Prepare a stock solution of this compound analytical standard in methanol.

  • From the stock solution, prepare a series of calibration standards by serial dilution with methanol. A suggested range is 1 to 50 µg/mL.[5]

  • Inject the calibration standards into the HPLC system to generate a calibration curve.

  • Inject the prepared sample extracts.

  • Identify the this compound peak in the sample chromatogram by comparing the retention time with that of the standard.

  • Quantify the amount of this compound in the sample using the calibration curve.

Visualizations

The following diagrams illustrate the experimental workflow and logical relationships in the analysis of this compound.

G cluster_prep Sample Preparation Dried Pericarp Dried Pericarp Extraction (Ethanol) Extraction (Ethanol) Dried Pericarp->Extraction (Ethanol) Sonication Sonication Extraction (Ethanol)->Sonication Centrifugation Centrifugation Sonication->Centrifugation Filtration (0.45 µm) Filtration (0.45 µm) Centrifugation->Filtration (0.45 µm) HPLC-ready Sample HPLC-ready Sample Filtration (0.45 µm)->HPLC-ready Sample

Caption: Workflow for the extraction of this compound from mangosteen pericarp.

G cluster_hplc HPLC Analysis cluster_quant Quantification HPLC-ready Sample HPLC-ready Sample HPLC Injection HPLC Injection HPLC-ready Sample->HPLC Injection HPLC-ready Sample->HPLC Injection C18 Column Separation C18 Column Separation HPLC Injection->C18 Column Separation UV Detection (254 nm) UV Detection (254 nm) C18 Column Separation->UV Detection (254 nm) Data Acquisition Data Acquisition UV Detection (254 nm)->Data Acquisition Peak Integration Peak Integration Data Acquisition->Peak Integration Data Acquisition->Peak Integration This compound Standard This compound Standard Calibration Curve Calibration Curve This compound Standard->Calibration Curve This compound Standard->Calibration Curve Concentration Calculation Concentration Calculation Calibration Curve->Concentration Calculation Calibration Curve->Concentration Calculation Peak Integration->Concentration Calculation Peak Integration->Concentration Calculation

Caption: Logical workflow for the HPLC quantification of this compound.

References

Application Notes & Protocols for LC-MS/MS Analysis of 1-Isomangostin in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Isomangostin, a naturally occurring xanthone found in the pericarp of the mangosteen fruit (Garcinia mangostana), has garnered significant interest in the scientific community for its potential therapeutic properties, including anti-inflammatory, antioxidant, and anti-cancer activities. To support preclinical and clinical development, robust and reliable bioanalytical methods are essential for the accurate quantification of this compound in biological matrices. This document provides a detailed application note and protocol for the analysis of this compound in biological samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.

Principle

The method described herein involves the extraction of this compound and an internal standard (IS) from a biological matrix, typically plasma, followed by chromatographic separation on a reverse-phase C18 column. The separated analytes are then detected and quantified by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This technique provides high selectivity and sensitivity for the determination of this compound concentrations in complex biological samples.

Experimental Protocols

Sample Preparation: Protein Precipitation

This protocol is suitable for the extraction of this compound from plasma samples.

Materials:

  • Blank plasma

  • This compound standard stock solution

  • Internal Standard (IS) stock solution (e.g., a structurally similar, stable-isotope labeled standard or another xanthone not present in the sample)

  • Acetonitrile (ACN), HPLC grade

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Microcentrifuge

Procedure:

  • Pipette 100 µL of plasma sample, calibration standard, or quality control (QC) sample into a 1.5 mL microcentrifuge tube.

  • Add 300 µL of cold acetonitrile containing the internal standard to each tube.

  • Vortex the mixture vigorously for 1 minute to precipitate proteins.

  • Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Vortex briefly and inject a portion of the reconstituted sample into the LC-MS/MS system.

LC-MS/MS Instrumentation and Conditions

The following are typical starting conditions and may require optimization for specific instrumentation.

Liquid Chromatography (LC) System:

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

  • Gradient Elution:

    Time (min) %B
    0.0 40
    2.0 95
    3.0 95
    3.1 40

    | 5.0 | 40 |

Mass Spectrometry (MS) System:

  • Ion Source: Electrospray Ionization (ESI)

  • Polarity: Positive

  • Ion Spray Voltage: ~4500 V

  • Temperature: ~500°C

  • Collision Gas: Nitrogen

  • MRM Transitions:

    • This compound: The precursor ion will be the protonated molecule [M+H]⁺. The exact m/z and the product ion m/z should be determined by direct infusion of a this compound standard. Based on literature for similar xanthones, the fragmentation often involves the loss of isoprenyl side chains.

    • Internal Standard: To be determined based on the selected IS.

Data Presentation

Table 1: Linearity and Lower Limit of Quantification (LLOQ)

AnalyteCalibration Range (ng/mL)Correlation Coefficient (r²)LLOQ (ng/mL)
α-Mangostin1 - 1000> 0.9951

Table 2: Precision and Accuracy

AnalyteSpiked Concentration (ng/mL)Intra-day Precision (%RSD)Intra-day Accuracy (%)Inter-day Precision (%RSD)Inter-day Accuracy (%)
α-Mangostin3 (LQC)< 1090 - 110< 1090 - 110
50 (MQC)< 1090 - 110< 1090 - 110
800 (HQC)< 1090 - 110< 1090 - 110

Table 3: Recovery and Matrix Effect

AnalyteConcentration (ng/mL)Mean Recovery (%)Matrix Effect (%)
α-Mangostin3 (LQC)> 8585 - 115
800 (HQC)> 8585 - 115

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_lcms_analysis LC-MS/MS Analysis cluster_data_processing Data Processing plasma_sample Plasma Sample (100 µL) add_is_acn Add Acetonitrile with Internal Standard (300 µL) plasma_sample->add_is_acn vortex Vortex (1 min) add_is_acn->vortex centrifuge Centrifuge (14,000 rpm, 10 min) vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject separation Chromatographic Separation (C18 Column) inject->separation detection Mass Spectrometric Detection (ESI+, MRM) separation->detection quantification Quantification detection->quantification reporting Reporting quantification->reporting

Caption: Workflow for the LC-MS/MS analysis of this compound.

Potential Signaling Pathway of Xanthones

The following diagram illustrates a potential signaling pathway that could be investigated in relation to the biological activity of xanthones like this compound, based on published literature for related compounds such as α-mangostin.

signaling_pathway cluster_pathway Potential Xanthone-Modulated Signaling Pathway Xanthone This compound SIRT1 SIRT1 Xanthone->SIRT1 Activation NFkB NF-κB SIRT1->NFkB Inhibition Inflammation Inflammatory Response (e.g., COX-2, iNOS) NFkB->Inflammation Upregulation

Application Notes and Protocols for 1-Isomangostin in Cell Culture Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Isomangostin, also known as 3-isomangostin, is a prenylated xanthone isolated from the pericarp of the mangosteen fruit (Garcinia mangostana L.). Xanthones from mangosteen are a class of compounds recognized for a wide array of pharmacological activities, including anti-inflammatory, antioxidant, and potent anticancer properties.[1][2] Emerging research has identified this compound as a compound of interest for cancer research. It has demonstrated direct effects on cancer cell viability and key regulators of the cell cycle. Specifically, this compound has been shown to inhibit cyclin D2/Cdk4 and cyclin E1/Cdk2, crucial complexes for cell cycle progression.[3]

While detailed mechanistic studies on this compound are still developing, the extensive body of research on its potent and abundant isomer, α-mangostin, provides a valuable framework for understanding its likely mechanisms of action. Studies on α-mangostin have revealed its ability to induce apoptosis (programmed cell death) and cause cell cycle arrest by modulating critical signaling pathways, including PI3K/Akt and MAPK.

This document provides a summary of the known quantitative data on this compound, detailed protocols for key cell culture experiments, and visual diagrams of associated signaling pathways and workflows, primarily leveraging the well-documented activities of α-mangostin as a mechanistic model.

Data Presentation: Antiproliferative and Cytotoxic Effects

Quantitative data from in vitro studies are summarized below. Table 1 details the specific cytotoxic and enzymatic effects of this compound, while Table 2 provides data on α-mangostin for mechanistic context and comparison.

Table 1: Antiproliferative and Enzyme-Inhibitory Activity of this compound

Cell Line Cancer Type Assay Type Parameter Value (µM) Citation
HCT116 Colon Carcinoma Cell Viability IC₅₀ 47.4 [3]
HCC1937 Breast Carcinoma Cell Viability IC₅₀ 59.9 [3]
- - Kinase Assay EC₅₀ (Cyclin D2/Cdk4) 15.6 [3]

| - | - | Kinase Assay | EC₅₀ (Cyclin E1/Cdk2) | 34.92 |[3] |

Table 2: Antiproliferative Activity of α-Mangostin (for Mechanistic Context)

Cell Line Cancer Type IC₅₀ (µM) Treatment Time (h) Citation
DLD-1 Colon Cancer 7.5 Not Specified [4]
COLO 205 Colon Cancer ~40 (9.74 µg/mL) 24 [3]
HCT116 Colon Cancer Not Specified Not Specified [5]
MDA-MB231 Breast Cancer 20 Not Specified [6]
T47D Breast Cancer ~15-30 12 [7]
22Rv1 Prostate Cancer 6.9 Not Specified [4]
PC3 Prostate Cancer 12.7 Not Specified [4]
SK-HEP-1 Hepatocarcinoma 24.8 24 [4]

| SK-HEP-1 | Hepatocarcinoma | 19.6 | 48 |[4] |

Putative Mechanisms of Action (Inferred from α-Mangostin Studies)

Based on the extensive research on α-mangostin, the anticancer effects of this compound likely involve the induction of apoptosis and arrest of the cell cycle, mediated by key cellular signaling pathways.

Induction of Apoptosis

Mangosteen xanthones are potent inducers of apoptosis, primarily through the intrinsic (mitochondrial) pathway.[1] This process involves:

  • Mitochondrial Disruption: Increased mitochondrial membrane permeability leads to the release of pro-apoptotic factors like cytochrome c.

  • Caspase Activation: Released cytochrome c activates a cascade of caspase enzymes. This begins with the initiator caspase-9, which in turn cleaves and activates the executioner caspase-3.[1][3]

  • Modulation of Bcl-2 Family Proteins: An increase in the expression of pro-apoptotic proteins (e.g., Bax) and a decrease in anti-apoptotic proteins (e.g., Bcl-2) shifts the cellular balance towards cell death.[3][8]

  • PARP Cleavage: Activated caspase-3 cleaves Poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis.

Cell Cycle Arrest

The ability of this compound to inhibit Cyclin/CDK complexes directly supports the hypothesis that it induces cell cycle arrest.[3] Studies on α-mangostin confirm that it causes a robust arrest in the G1 phase of the cell cycle.[6][9][10] This is achieved by downregulating the expression of key cell cycle progression proteins, including CDK2, CDK4, Cyclin D3, and Cyclin E, while upregulating CDK inhibitors like p21 and p27.[9]

Modulation of Signaling Pathways

The pro-apoptotic and cell cycle inhibitory effects of mangosteen xanthones are controlled by upstream signaling pathways critical for cell survival and proliferation.

  • PI3K/Akt Pathway: This is a major survival pathway often hyperactivated in cancer. α-Mangostin has been shown to suppress the PI3K/Akt signaling pathway, which leads to decreased cell survival and induction of apoptosis.[4][11]

  • MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway plays a dual role in cell fate. α-Mangostin has been observed to activate the stress-activated arms of this pathway, such as p38 and JNK, which promote apoptosis, while inhibiting the pro-survival ERK arm.[4][12]

Visualized Signaling Pathways and Workflows

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Mitochondrion cluster_3 Nucleus GrowthFactor Growth Factors Receptor Receptor Tyrosine Kinase (RTK) GrowthFactor->Receptor PI3K PI3K Receptor->PI3K ASK1 ASK1 Receptor->ASK1 Akt Akt PI3K->Akt Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 CellCycleArrest G1 Cell Cycle Arrest Bax Bax (Pro-apoptotic) Bcl2->Bax MKK3_6 MKK3/6 ASK1->MKK3_6 JNK JNK ASK1->JNK p38 p38 MAPK MKK3_6->p38 Casp3 Caspase-3 p38->Casp3 ApoptosisNode Apoptosis JNK->ApoptosisNode Mito Bax->Mito CytoC Cytochrome c Casp9 Caspase-9 CytoC->Casp9 Casp9->Casp3 PARP PARP Casp3->PARP Casp3->ApoptosisNode CleavedPARP Cleaved PARP PARP->CleavedPARP CleavedPARP->ApoptosisNode CDK4_6 CDK4/6 G1_S_Transition G1-S Transition CDK4_6->G1_S_Transition CyclinD Cyclin D CyclinD->CDK4_6 CDK2 CDK2 CDK2->G1_S_Transition CyclinE Cyclin E CyclinE->CDK2 Mito->CytoC Release Xanthone This compound (and α-mangostin) Xanthone->Akt Xanthone->p38 Xanthone->JNK Xanthone->CDK4_6 Xanthone->CDK2

Caption: Anticancer signaling pathways modulated by mangosteen xanthones.

start Seed cells in 96-well plate (e.g., 1x10⁴ cells/well) incubate1 Incubate for 24h (allow cells to attach) start->incubate1 treat Treat cells with varying concentrations of this compound incubate1->treat incubate2 Incubate for desired time (e.g., 24h, 48h) treat->incubate2 add_mtt Add MTT solution (e.g., 10-50 µL of 5 mg/mL stock) incubate2->add_mtt incubate3 Incubate for 2-4h at 37°C (allow formazan formation) add_mtt->incubate3 solubilize Remove media and add 100-150 µL DMSO or solvent incubate3->solubilize shake Shake plate for 15 min (dissolve formazan crystals) solubilize->shake read Read absorbance at ~570-590 nm on a microplate reader shake->read start Treat cells with this compound and prepare cell lysates quantify Determine protein concentration (e.g., BCA assay) start->quantify sds_page Separate proteins by size via SDS-PAGE quantify->sds_page transfer Transfer proteins from gel to a membrane (PVDF/Nitrocellulose) sds_page->transfer block Block non-specific sites (e.g., 5% milk or BSA) transfer->block primary_ab Incubate with primary antibody (e.g., anti-Caspase-3, anti-Akt) block->primary_ab wash1 Wash membrane (e.g., 3x with TBST) primary_ab->wash1 secondary_ab Incubate with HRP-conjugated secondary antibody wash1->secondary_ab wash2 Wash membrane (e.g., 3x with TBST) secondary_ab->wash2 detect Add chemiluminescent substrate (ECL) and image the blot wash2->detect

References

Applications of 1-Isomangostin in Cancer Research: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Isomangostin, a naturally occurring xanthone found in the pericarp of the mangosteen fruit (Garcinia mangostana), is emerging as a compound of interest in oncological research. As a structural isomer of the well-studied α-mangostin, this compound shares a similar xanthone backbone but exhibits distinct biological activities that warrant specific investigation. This document provides detailed application notes and experimental protocols for researchers exploring the anticancer potential of this compound. The methodologies outlined are based on established cancer research techniques and can be adapted for the specific investigation of this compound's effects on various cancer models.

Overview of Anticancer Potential

Preliminary studies and in silico analyses suggest that this compound possesses promising anticancer properties. While research is more extensive for its isomer, α-mangostin, the available data for this compound indicates potential activity in key areas of cancer progression:

  • Cytotoxicity: Like other xanthones, this compound is predicted to exhibit cytotoxic effects against various cancer cell lines. Its structural isomer, 3-isomangostin, has demonstrated cytotoxic activity against the HT-29 human colon cancer cell line.

  • AKT Signaling Pathway Inhibition: In silico modeling has identified the AKT kinase as a potential target for this compound in pancreatic cancer. This suggests a role in modulating cell survival and proliferation pathways.

  • Anti-inflammatory Effects: this compound has been shown to possess anti-inflammatory properties, which is relevant to cancer research as inflammation is a critical component of the tumor microenvironment.

Quantitative Data Summary

The following table summarizes the available quantitative data for this compound and its isomers. It is important to note that data specifically for this compound is limited, and further experimental validation is required.

CompoundCancer Cell LineAssay TypeEndpointValue
This compound Pancreatic Cancer (In Silico)Molecular DockingBinding Energy (ΔG)-9.90 kcal/mol
Pancreatic Cancer (In Silico)Molecular DockingInhibition Constant (Ki)54.9 nM
3-Isomangostin HT-29 (Colon)Cytotoxicity AssayED504.9 µM

Key Signaling Pathway: PI3K/AKT

In silico studies strongly suggest that a key mechanism of action for this compound in cancer may be the inhibition of the PI3K/AKT signaling pathway. This pathway is a critical regulator of cell proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers.

PI3K_AKT_Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT activates Cell_Survival Cell Survival AKT->Cell_Survival Proliferation Proliferation AKT->Proliferation Metabolism Metabolism AKT->Metabolism Isomangostin This compound Isomangostin->AKT inhibits

Figure 1: Proposed inhibition of the PI3K/AKT pathway by this compound.

Experimental Protocols

The following protocols are foundational for assessing the anticancer effects of this compound. These are generalized methods and should be optimized for specific cell lines and experimental conditions.

Cell Viability Assay (MTT Assay)

This protocol determines the concentration of this compound that inhibits cell viability by 50% (IC50).

Materials:

  • Cancer cell line of interest (e.g., HT-29, PANC-1)

  • Complete culture medium (e.g., DMEM, RPMI-1640) with 10% FBS

  • This compound stock solution (dissolved in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (DMSO at the same concentration as the highest this compound dose).

  • Incubate the plate for 24, 48, or 72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Seed_Cells Seed cells in 96-well plate Prepare_Compound Prepare serial dilutions of this compound Add_Compound Treat cells with This compound Prepare_Compound->Add_Compound Incubate Incubate for 24/48/72 hours Add_Compound->Incubate Add_MTT Add MTT solution Incubate->Add_MTT Incubate_MTT Incubate for 4 hours Add_MTT->Incubate_MTT Add_DMSO Add DMSO to dissolve formazan Incubate_MTT->Add_DMSO Read_Absorbance Read absorbance at 570 nm Add_DMSO->Read_Absorbance Calculate_Viability Calculate % cell viability Read_Absorbance->Calculate_Viability Determine_IC50 Determine IC50 value Calculate_Viability->Determine_IC50

Figure 2: Workflow for the MTT cell viability assay.
Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol quantifies the induction of apoptosis by this compound.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • This compound stock solution

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in a 6-well plate and allow them to adhere overnight.

  • Treat the cells with this compound at concentrations around the predetermined IC50 value for 24 or 48 hours.

  • Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Analyze the stained cells by flow cytometry within 1 hour.

Cell Cycle Analysis (PI Staining)

This protocol determines the effect of this compound on cell cycle progression.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • This compound stock solution

  • 6-well plates

  • Cold 70% ethanol

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Seed cells in a 6-well plate and treat with this compound for 24 or 48 hours.

  • Harvest the cells and wash with PBS.

  • Fix the cells by adding cold 70% ethanol dropwise while vortexing, and store at -20°C for at least 2 hours.

  • Centrifuge the fixed cells and wash with PBS.

  • Resuspend the cell pellet in PI staining solution containing RNase A.

  • Incubate in the dark for 30 minutes at room temperature.

  • Analyze the cell cycle distribution by flow cytometry.

Western Blot Analysis for AKT Pathway Proteins

This protocol assesses the effect of this compound on the expression and phosphorylation of key proteins in the AKT signaling pathway.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • This compound stock solution

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-AKT, anti-p-AKT (Ser473), anti-mTOR, anti-p-mTOR, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Treat cells with this compound for the desired time.

  • Lyse the cells with RIPA buffer and quantify the protein concentration using a BCA assay.

  • Denature the protein lysates and separate them by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

Western_Blot_Workflow Cell_Treatment Treat cells with This compound Protein_Extraction Protein Extraction (Lysis) Cell_Treatment->Protein_Extraction Protein_Quantification Protein Quantification (BCA Assay) Protein_Extraction->Protein_Quantification SDS_PAGE SDS-PAGE Protein_Quantification->SDS_PAGE Transfer Transfer to PVDF membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Antibody Primary Antibody Incubation Blocking->Primary_Antibody Secondary_Antibody Secondary Antibody Incubation Primary_Antibody->Secondary_Antibody Detection Detection (ECL) Secondary_Antibody->Detection Analysis Data Analysis Detection->Analysis

Figure 3: General workflow for Western Blot analysis.

Future Directions and Considerations

The study of this compound in cancer research is in its early stages. Future research should focus on:

  • Comprehensive IC50 Profiling: Determining the cytotoxic effects of this compound across a wide panel of cancer cell lines.

  • In Vitro Validation of AKT Inhibition: Confirming the in silico findings through robust in vitro kinase assays and Western blotting.

  • Elucidation of Apoptotic Mechanisms: Investigating the specific apoptotic pathways (intrinsic vs. extrinsic) activated by this compound.

  • In Vivo Efficacy Studies: Evaluating the antitumor activity of this compound in animal models of cancer.

  • Combination Therapies: Exploring the potential synergistic effects of this compound with standard chemotherapeutic agents.

Researchers should be mindful of the purity of the this compound compound used in their experiments, as contamination with other xanthones could confound the results. It is recommended to obtain highly purified this compound and verify its identity and purity using analytical techniques such as HPLC and mass spectrometry.

Application Notes and Protocols for 1-Isomangostin in Anti-Inflammatory Studies

Author: BenchChem Technical Support Team. Date: November 2025

For: Researchers, scientists, and drug development professionals.

Introduction

1-Isomangostin is a xanthone compound found in the pericarp of the mangosteen fruit (Garcinia mangostana). Xanthones from mangosteen, particularly the well-studied isomer α-mangostin, have garnered significant interest for their potent anti-inflammatory properties.[1][2] These compounds have been traditionally used in Southeast Asian medicine to treat various inflammatory conditions.[1] This document provides a summary of the current understanding of the anti-inflammatory effects of mangosteen xanthones, with a focus on providing detailed experimental protocols and data that can be adapted for the study of this compound.

Note on Data Availability: As of the date of this document, specific experimental data on the anti-inflammatory activity of this compound is limited in publicly available scientific literature. The data and protocols presented herein are primarily based on studies of the closely related and extensively researched isomer, α-mangostin. These notes are intended to serve as a guide for initiating and designing anti-inflammatory studies on this compound.

Mechanism of Action: Inhibition of Pro-Inflammatory Pathways

The anti-inflammatory effects of mangosteen xanthones are primarily attributed to their ability to modulate key signaling pathways involved in the inflammatory response. The two major pathways implicated are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

NF-κB Signaling Pathway:

NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like lipopolysaccharide (LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate gene transcription. Studies on α-mangostin have shown that it can inhibit the degradation of IκBα and the subsequent nuclear translocation of the p65 subunit of NF-κB.[3][4]

MAPK Signaling Pathway:

The MAPK family, including ERK, JNK, and p38, plays a critical role in cellular responses to a variety of external stimuli, leading to the activation of transcription factors that regulate inflammatory gene expression.[4] Research indicates that α-mangostin can suppress the phosphorylation of ERK, JNK, and p38 in response to inflammatory stimuli.[4]

Data Presentation: In Vitro Anti-Inflammatory Activity of Mangosteen Xanthones

The following tables summarize quantitative data from studies on α-mangostin and γ-mangostin, which can serve as a reference for designing experiments with this compound.

Table 1: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages

CompoundConcentration% Inhibition of NO ProductionIC50 (µM)Reference
α-Mangostin1 µM50%12.4[5][6]
3 µM61%[4][6]
10 µM78%[4][6]
γ-Mangostin--10.1[5]

Table 2: Inhibition of Pro-Inflammatory Mediators by α-Mangostin in LPS-Stimulated RAW 264.7 Macrophages

Mediatorα-Mangostin Concentration% InhibitionIC50 (µM)Reference
PGE2--13.9[7]
TNF-α--31.8[7]
IL-4--64.8[7]

Experimental Protocols

The following are detailed protocols for key in vitro and in vivo experiments commonly used to assess the anti-inflammatory potential of compounds like this compound.

In Vitro Protocol: Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages

This assay is a primary screening method to evaluate the anti-inflammatory activity of a compound by measuring its ability to inhibit the production of nitric oxide, a key inflammatory mediator, in LPS-stimulated macrophages.

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS) from E. coli

  • This compound (or test compound)

  • Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (NaNO2) standard solution

  • 96-well cell culture plates

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Treatment:

    • Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour.

    • Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known iNOS inhibitor like L-NAME).

  • Stimulation: After pre-treatment, stimulate the cells with LPS (1 µg/mL) for 24 hours. A negative control group should not be stimulated with LPS.

  • Griess Assay:

    • After incubation, collect 100 µL of the cell culture supernatant from each well.

    • Add 100 µL of Griess reagent to each supernatant sample in a new 96-well plate.

    • Incubate at room temperature for 10 minutes.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Quantification: Determine the nitrite concentration by comparing the absorbance values with a standard curve generated using known concentrations of sodium nitrite.

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control group.

In Vivo Protocol: Carrageenan-Induced Paw Edema in Rodents

This is a classic and widely used model of acute inflammation to evaluate the in vivo anti-inflammatory efficacy of a compound.[8][9]

Materials:

  • Male Wistar rats or Swiss albino mice (6-8 weeks old)

  • λ-Carrageenan (1% w/v in sterile saline)

  • This compound (or test compound)

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • Positive control drug (e.g., Indomethacin or Dexamethasone)

  • Plethysmometer

Procedure:

  • Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.

  • Grouping: Divide the animals into groups (n=6 per group):

    • Group 1: Vehicle control (receives vehicle and carrageenan)

    • Group 2: Positive control (receives Indomethacin, e.g., 10 mg/kg, and carrageenan)

    • Groups 3-5: Test groups (receive different doses of this compound, e.g., 10, 25, 50 mg/kg, and carrageenan)

  • Drug Administration: Administer the vehicle, positive control, or this compound orally or intraperitoneally 1 hour before the carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Volume: Measure the paw volume of each animal using a plethysmometer at 0 hours (just before carrageenan injection) and at 1, 2, 3, 4, and 5 hours post-carrageenan injection.

  • Data Analysis:

    • Calculate the paw edema volume at each time point by subtracting the initial paw volume (at 0 hour) from the paw volume at the respective time point.

    • Calculate the percentage of inhibition of edema for each treated group compared to the vehicle control group using the formula: % Inhibition = [(Control Edema - Treated Edema) / Control Edema] x 100

Visualizations

Signaling Pathways

anti_inflammatory_pathways cluster_LPS Inflammatory Stimulus cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 TAK1 TAK1 TLR4->TAK1 IKK IKK TAK1->IKK MAPK_cascade MAPK (ERK, JNK, p38) TAK1->MAPK_cascade IkappaB IκBα IKK->IkappaB P NFkappaB NF-κB (p65/p50) NFkappaB_nuc NF-κB NFkappaB->NFkappaB_nuc Translocation AP1 AP-1 MAPK_cascade->AP1 Activation Isomangostin This compound Isomangostin->TAK1 Inhibition Isomangostin->IKK Inhibition Isomangostin->MAPK_cascade Inhibition Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) NFkappaB_nuc->Genes Transcription AP1->Genes Transcription

Caption: Inhibition of NF-κB and MAPK signaling pathways by this compound.

Experimental Workflow

experimental_workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cell_culture RAW 264.7 Cell Culture treatment Treatment with this compound cell_culture->treatment stimulation LPS Stimulation treatment->stimulation no_assay Nitric Oxide (NO) Assay stimulation->no_assay elisa Cytokine Measurement (ELISA) stimulation->elisa western_blot Protein Expression (Western Blot) (iNOS, COX-2, p-MAPK, IκBα) stimulation->western_blot end End western_blot->end animal_model Rodent Model drug_admin Administration of this compound animal_model->drug_admin inflammation_induction Carrageenan-induced Paw Edema drug_admin->inflammation_induction measurement Paw Volume Measurement inflammation_induction->measurement histology Histopathological Analysis measurement->histology histology->end start Start start->cell_culture start->animal_model

References

Troubleshooting & Optimization

Stability of 1-Isomangostin under different experimental conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of 1-Isomangostin under various experimental conditions. The information is presented in a question-and-answer format, including troubleshooting guides and FAQs.

Disclaimer: Direct quantitative stability data for this compound is limited in publicly available literature. Much of the detailed stability information provided below is based on studies of α-mangostin, a structurally similar xanthone from Garcinia mangostana. This information is provided as a guide, and it is recommended to perform specific stability studies for this compound under your experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the general recommendations for storing this compound?

A1: For long-term storage, this compound should be stored in a well-closed container, protected from air and light. It is recommended to store it refrigerated or frozen. If you prepare stock solutions, it is advisable to store them as aliquots in tightly sealed vials at -20°C for use within two weeks, or at -80°C for up to six months to minimize degradation from repeated freeze-thaw cycles.[1][2]

Q2: How stable is this compound in different solvents?

Q3: What is the expected stability of this compound at different pH values?

A3: Based on forced degradation studies of the similar compound α-mangostin, xanthones are susceptible to degradation under acidic and alkaline conditions.[8] Specifically, α-mangostin shows significant degradation upon exposure to acidic conditions.[8][9] Alkaline conditions can also lead to the degradation of xanthones.[8] Therefore, it is crucial to control the pH of your experimental solutions containing this compound. For general guidance, a slightly acidic to neutral pH range is likely to offer better stability.

Q4: Is this compound sensitive to temperature?

A4: Yes, like many natural phenolic compounds, this compound is expected to be sensitive to high temperatures. Stability studies on α-mangostin have shown that while it is relatively stable at controlled room temperature and even under accelerated conditions (e.g., 40°C) for several months, higher temperatures will likely accelerate degradation.[4][6] For long-term preservation, storage at low temperatures (refrigerated or frozen) is recommended.[1]

Q5: Should I protect my experiments with this compound from light?

A5: Yes, it is advisable to protect solutions of this compound from light. While some studies on α-mangostin suggest it has some resistance to photolytic degradation under certain conditions, it is a general good practice for phenolic compounds to be protected from light to prevent potential photodegradation.[8][9]

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Inconsistent experimental results over time. Degradation of this compound stock solution.1. Prepare fresh stock solutions for each experiment. 2. If using a stored stock solution, validate its concentration and purity before use (e.g., by HPLC). 3. Store stock solutions in small aliquots at -80°C to minimize freeze-thaw cycles.[2] 4. Protect stock solutions from light.
Loss of this compound during sample processing. pH- or temperature-induced degradation.1. Maintain a controlled, mildly acidic to neutral pH during extraction and processing. Avoid strongly acidic or alkaline conditions.[8] 2. Keep samples on ice or at reduced temperatures throughout the experimental procedure. 3. Minimize the duration of any heating steps.
Appearance of unknown peaks in HPLC chromatogram. Formation of degradation products.1. This is indicative of this compound degradation. Review your storage and handling procedures. 2. Use a validated stability-indicating HPLC method to separate and identify potential degradation products.[4] 3. Consider performing forced degradation studies to intentionally generate and identify degradation products.
Low recovery of this compound from biological matrices. Instability in the biological matrix or extraction solvent.1. Assess the stability of this compound in the specific biological matrix at the experimental temperature and duration. 2. Optimize the extraction procedure to be rapid and at low temperatures. 3. Ensure the extraction solvent does not promote degradation.

Quantitative Stability Data (Based on α-mangostin as a proxy)

The following tables summarize the stability of α-mangostin under various stress conditions, which can serve as a valuable reference for experiments with this compound.

Table 1: Stability of α-Mangostin under Accelerated Storage Conditions

Storage ConditionDurationα-Mangostin Recovery (%)Reference
40°C / 75% RH6 monthsNo significant change[4]
30°C / 60% RH6 monthsNo significant change[4]
4°C, 30°C, 40°C, Room Temp180 daysQuite stable[6]

Table 2: Forced Degradation of α-Mangostin

Stress ConditionObservationReference
Acidic HydrolysisSignificant degradation, formation of degradation products.[8][9]
Alkaline HydrolysisMinimal to some degradation observed.[8]
Oxidative (H₂O₂)Minimal impact.[8]
ThermalMinimal impact under tested conditions.[8]
Photolytic (UV light)Minimal impact under tested conditions.[8][9]

Experimental Protocols

Protocol 1: General Forced Degradation Study

This protocol is adapted from studies on α-mangostin and can be used to assess the intrinsic stability of this compound.[8][9]

Objective: To identify potential degradation products and degradation pathways of this compound under various stress conditions.

Materials:

  • This compound

  • Methanol (HPLC grade)

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • HPLC system with a C18 column and UV detector

  • pH meter

  • Water bath

  • UV lamp

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL).

  • Acidic Hydrolysis:

    • Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl and 1 M HCl in separate vials.

    • Incubate the vials at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw a sample, neutralize it with an appropriate concentration of NaOH, and dilute with the mobile phase for HPLC analysis.

  • Alkaline Hydrolysis:

    • Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH and 1 M NaOH in separate vials.

    • Incubate and sample as described for acidic hydrolysis, neutralizing with HCl before analysis.

  • Oxidative Degradation:

    • Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂.

    • Keep the mixture at room temperature for a defined period, taking samples at various time points for HPLC analysis.

  • Thermal Degradation:

    • Place a vial containing the this compound stock solution in a temperature-controlled oven (e.g., 80°C) and a vial at room temperature as a control.

    • Sample at various time points and analyze by HPLC.

  • Photolytic Degradation:

    • Expose a vial of the this compound stock solution to a UV lamp.

    • Keep a control vial wrapped in aluminum foil to protect it from light.

    • Sample both vials at various time points and analyze by HPLC.

  • HPLC Analysis: Analyze all samples using a validated stability-indicating HPLC method. The percentage of degradation can be calculated by comparing the peak area of this compound in the stressed samples to that of the untreated control.

Protocol 2: Stability-Indicating HPLC Method Development

This protocol provides a general framework for developing an HPLC method to separate this compound from its potential degradation products.

Objective: To develop a reliable HPLC method for the quantitative analysis of this compound in the presence of its degradation products.

Instrumentation and Conditions (Example):

  • HPLC System: A system with a quaternary pump, autosampler, column oven, and a diode array detector (DAD) or UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile or methanol and water, often with a modifier like formic acid or trifluoroacetic acid (e.g., 0.1%) to improve peak shape.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection Wavelength: Determined by the UV spectrum of this compound (e.g., around 245 nm, 310 nm, or 350 nm for xanthones).

  • Column Temperature: Maintained at a constant temperature (e.g., 25°C or 30°C).

Procedure:

  • Method Development:

    • Inject a standard solution of this compound to determine its retention time.

    • Inject samples from the forced degradation study to observe the retention times of any degradation products.

    • Optimize the mobile phase composition (e.g., the gradient profile and the percentage of organic solvent) to achieve good resolution between the this compound peak and the peaks of the degradation products.

  • Method Validation (according to ICH guidelines):

    • Specificity: Demonstrate that the method can unequivocally assess this compound in the presence of its degradation products.

    • Linearity: Establish a linear relationship between the concentration of this compound and the detector response over a defined range.

    • Accuracy: Determine the closeness of the test results to the true value by recovery studies.

    • Precision: Assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample (repeatability and intermediate precision).

    • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of this compound that can be reliably detected and quantified.

    • Robustness: Evaluate the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis stock This compound Stock Solution acid Acidic Hydrolysis stock->acid alkali Alkaline Hydrolysis stock->alkali oxidation Oxidative Degradation stock->oxidation thermal Thermal Degradation stock->thermal photo Photolytic Degradation stock->photo hplc Stability-Indicating HPLC Analysis acid->hplc alkali->hplc oxidation->hplc thermal->hplc photo->hplc data Data Analysis (% Degradation) hplc->data

Caption: Workflow for a forced degradation study of this compound.

signaling_pathway cluster_stimulus Stimulus cluster_pathway Potential Signaling Pathways (based on α-mangostin) cluster_response Cellular Response isomangostin This compound (or related xanthones) sirt1 SIRT-1 isomangostin->sirt1 Activates pi3k_akt PI3K/Akt isomangostin->pi3k_akt Activates jnk JNK isomangostin->jnk Downregulates wnt_beta_catenin Wnt/β-catenin isomangostin->wnt_beta_catenin Inhibits moap1 MOAP-1 isomangostin->moap1 Upregulates nfkb NF-κB sirt1->nfkb Inhibits inflammation ↓ Inflammation nfkb->inflammation Leads to cell_survival ↑ Cell Survival pi3k_akt->cell_survival Promotes apoptosis ↑ Apoptosis jnk->apoptosis Induces proliferation ↓ Proliferation wnt_beta_catenin->proliferation Promotes moap1->apoptosis Induces

Caption: Potential signaling pathways modulated by xanthones like this compound.[3][10][11][12][13][14]

References

Technical Support Center: 1-Isomangostin Crystallization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the crystallization of 1-isomangostin.

Troubleshooting Guide

This guide addresses common issues encountered during the crystallization of this compound in a question-and-answer format.

Question 1: Why is my this compound not crystallizing at all?

Answer: Several factors could prevent the crystallization of this compound. Consider the following:

  • Supersaturation not reached: The solution may not be concentrated enough for crystals to form.

  • Inappropriate solvent: The chosen solvent may be too good a solvent, preventing the compound from precipitating.

  • Presence of impurities: Impurities can inhibit nucleation and crystal growth.[1]

  • Temperature: The temperature may be too high, keeping the this compound fully dissolved.

Troubleshooting Steps:

  • Increase Concentration: Slowly evaporate the solvent to increase the concentration of this compound.

  • Solvent Selection: Experiment with different solvents or solvent mixtures. Xanthones have been successfully crystallized from various solvents including ethers, esters, ketones, and alcohols.[2] A mixture of a good solvent and a poor solvent (antisolvent) can be effective.

  • Purification: Ensure the this compound is of high purity. Consider an additional purification step like column chromatography if significant impurities are suspected.

  • Induce Crystallization:

    • Seeding: Introduce a seed crystal of this compound to the solution.

    • Scratching: Scratch the inside of the glass vessel with a glass rod to create nucleation sites.

    • Cooling: Slowly cool the solution to decrease solubility.

Question 2: My this compound is "oiling out" instead of forming crystals. What should I do?

Answer: "Oiling out" occurs when the compound separates as a liquid instead of a solid. This often happens when the melting point of the compound is lower than the temperature of the solution, or when the solution is highly impure.[3]

Troubleshooting Steps:

  • Increase Solvent Volume: Add a small amount of a solvent in which this compound is more soluble to dissolve the oil, then allow for slow cooling.[3]

  • Lower the Temperature Slowly: Rapid cooling can promote oiling out. Allow the solution to cool to room temperature slowly, and then transfer it to a refrigerator or freezer.

  • Change the Solvent System: Use a solvent system with a lower boiling point or a higher polarity.

Question 3: The crystals I obtained are very small, like a fine powder. How can I grow larger crystals?

Answer: The formation of small crystals is often due to rapid crystallization.[4] To obtain larger crystals, the rate of nucleation should be controlled, and the rate of crystal growth should be favored.

Troubleshooting Steps:

  • Slow Down the Cooling Process: A slower cooling rate allows for the formation of fewer nuclei, which can then grow into larger crystals.

  • Reduce Supersaturation: Start with a less concentrated solution and allow the solvent to evaporate slowly over a longer period.

  • Use a Different Solvent System: The choice of solvent can influence crystal habit. Experiment with different solvents to find one that promotes the growth of larger, well-defined crystals. For xanthones, needle-like crystals have been observed in IPA-water systems.[5]

Question 4: The yield of my this compound crystals is very low. How can I improve it?

Answer: A low yield can be attributed to several factors, including incomplete crystallization or losses during isolation.[3]

Troubleshooting Steps:

  • Optimize Solvent Volume: Using too much solvent will result in a significant amount of the compound remaining in the mother liquor.[3]

  • Cool the Mother Liquor: After filtering the initial crop of crystals, cool the mother liquor to a lower temperature (e.g., in an ice bath or freezer) to induce further crystallization.

  • Concentrate the Mother Liquor: Partially evaporate the solvent from the mother liquor and cool it again to recover more product.

  • Check for Product in Filtrate: After filtration, you can check for the presence of dissolved product in the filtrate by evaporating a small sample to see if any residue remains.

Frequently Asked Questions (FAQs)

Q1: What is the typical appearance of this compound crystals?

A1: this compound is typically isolated as a yellow amorphous powder.[6] The crystal habit can be influenced by the crystallization conditions. For instance, xanthone, a related compound, has been observed to form needle-like crystals.[5]

Q2: What are suitable solvents for crystallizing this compound?

A2: While specific solubility data for this compound is limited, information on the related compound 3-isomangostin suggests solubility in acetone, chloroform, dichloromethane, DMSO, and ethyl acetate.[7] For the broader class of thioxanthones, suitable crystallization solvents include ethers, carboxylic acid esters (like ethyl acetate), ketones, and alkanols (like methanol and ethanol).[2]

Q3: What is the melting point of this compound?

A3: The melting point of this compound has been reported to be in the range of 130–132 °C.[6] Another source reports a melting point of 245 - 249 °C.[8] This discrepancy may be due to different polymorphic forms or impurities.

Q4: How does the purity of this compound affect crystallization?

A4: Purity is a critical factor in crystallization. Impurities can inhibit the formation of crystal nuclei, leading to failed crystallization.[1] They can also be incorporated into the crystal lattice, resulting in a lower purity final product.[4]

Data Presentation

Table 1: Solubility of Related Xanthones

CompoundSolventSolubilityReference
3-IsomangostinAcetoneSoluble[7]
ChloroformSoluble[7]
DichloromethaneSoluble[7]
DMSOSoluble[7]
Ethyl AcetateSoluble[7]
Alpha-MangostinDMSO82 mg/mL[9]
Ethanol82 mg/mL[9]
WaterInsoluble[9]
MethanolSoluble[10]

Table 2: Physical Properties of this compound and Related Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)AppearanceReference
This compoundC24H26O6410.46130-132 or 245-249Yellow amorphous powder[6][8][11]
Alpha-MangostinC24H26O6410.5180-181Faint yellow to yellow powder[10]

Experimental Protocols

Protocol 1: General Crystallization of this compound by Slow Evaporation

  • Dissolution: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., acetone or ethyl acetate) at room temperature. Gentle warming can be applied to aid dissolution.

  • Filtration: If any insoluble impurities are present, filter the solution while warm.

  • Evaporation: Place the solution in a loosely covered container (e.g., an Erlenmeyer flask with a watch glass on top) in a location with gentle airflow.

  • Crystal Growth: Allow the solvent to evaporate slowly over several hours to days. Monitor for crystal formation.

  • Isolation: Once a sufficient amount of crystals has formed, isolate them by filtration (e.g., using a Büchner funnel).

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining mother liquor.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Protocol 2: Recrystallization of this compound using a Solvent/Antisolvent System

  • Dissolution: Dissolve the impure this compound in a minimal amount of a "good" solvent (e.g., acetone) at room temperature or with gentle heating.

  • Antisolvent Addition: Slowly add a "poor" solvent (antisolvent), in which this compound is less soluble (e.g., water or hexane), dropwise until the solution becomes slightly turbid.

  • Clarification: Add a few drops of the "good" solvent back into the solution until the turbidity just disappears.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature, and then if necessary, place it in a refrigerator or ice bath to promote crystallization.

  • Isolation and Drying: Isolate, wash, and dry the crystals as described in Protocol 1.

Visualizations

Troubleshooting_Crystallization_Workflow start Start: Crude this compound dissolve Dissolve in Minimal Solvent start->dissolve observe Observe Solution dissolve->observe no_crystals No Crystals Form observe->no_crystals No Precipitation oiling_out Compound Oils Out observe->oiling_out Liquid Droplets small_crystals Small/Powdery Crystals observe->small_crystals Rapid Precipitation good_crystals Good Crystals Form observe->good_crystals Slow Precipitation ts1 Increase Concentration Change Solvent Induce (Seed/Scratch) no_crystals->ts1 ts2 Add More Solvent Slow Cooling Change Solvent oiling_out->ts2 ts3 Slow Down Cooling Reduce Supersaturation Change Solvent small_crystals->ts3 isolate Isolate & Dry Crystals good_crystals->isolate end End: Pure this compound isolate->end ts1->dissolve ts2->dissolve ts3->dissolve

Caption: Troubleshooting workflow for this compound crystallization.

Crystallization_Factors crystallization This compound Crystallization purity Purity of This compound purity->crystallization solvent Solvent System (Solvent & Antisolvent) solvent->crystallization concentration Concentration (Supersaturation) concentration->crystallization temperature Temperature (Cooling Rate) temperature->crystallization nucleation Nucleation (Seeding, Scratching) nucleation->crystallization

Caption: Key factors influencing the crystallization of this compound.

References

Technical Support Center: Enhancing the Bioavailability of 1-Isomangostin for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Scientific literature with a specific focus on enhancing the bioavailability of 1-isomangostin is limited. However, extensive research has been conducted on α-mangostin, a structurally similar xanthone also found in mangosteen (Garcinia mangostana). The strategies and data presented in this guide are primarily based on studies of α-mangostin and are provided as a strong starting point for researchers working with this compound due to their shared physicochemical properties, notably poor aqueous solubility.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in achieving adequate oral bioavailability for this compound?

A1: The primary challenge is its very low aqueous solubility. Like α-mangostin, this compound is a lipophilic compound, which limits its dissolution in the gastrointestinal fluids, a prerequisite for absorption.[1] This poor solubility is the main reason for its low oral bioavailability.[2]

Q2: What are the most promising strategies to enhance the bioavailability of this compound?

A2: Based on extensive research on the structurally similar α-mangostin, the most effective strategies involve improving its solubility and dissolution rate. These include:

  • Nanoparticle-based formulations: Encapsulating this compound into nanoparticles can significantly increase its surface area, leading to enhanced solubility and dissolution.[3][4] Polymeric nanoparticles, solid lipid nanoparticles, and nanomicelles have all shown promise for α-mangostin.[3][5]

  • Solid dispersions: This technique involves dispersing this compound in a hydrophilic carrier at the molecular level. This can convert the crystalline drug into a more soluble amorphous form.[6]

  • Lipid-based formulations: Formulations such as self-emulsifying drug delivery systems (SEDDS) can improve the absorption of lipophilic compounds like this compound by presenting the drug in a solubilized form.[7]

Q3: Are there any in vivo data available for this compound?

A3: Direct pharmacokinetic data for this compound is scarce in publicly available literature. However, early studies have shown that orally administered this compound exhibits anti-inflammatory activity in rat models, suggesting that it is absorbed to some extent, though the bioavailability was not quantified.[8][9]

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Low or inconsistent drug loading in nanoparticles. Poor solubility of this compound in the chosen organic solvent. Inefficient emulsification process.Screen various organic solvents to find one with higher solubility for this compound. Optimize homogenization speed and time or sonication parameters.
Precipitation of this compound upon dilution of a stock solution. The concentration of the stock solution exceeds the solubility of this compound in the aqueous buffer.Prepare a more dilute stock solution. Alternatively, use a co-solvent system or a surfactant in the final formulation to maintain solubility.
High variability in plasma concentrations in animal studies. Inconsistent dosing due to poor suspension of this compound. Variable food effects on absorption.Ensure the dosing formulation is a homogenous and stable suspension or solution. Standardize the fasting and feeding schedule for the animals.
Low in vivo efficacy despite promising in vitro results. Poor oral bioavailability is limiting the exposure of the target tissue to this compound.Implement a bioavailability enhancement strategy such as nanoformulation or solid dispersion. Consider intraperitoneal administration for initial efficacy studies to bypass oral absorption limitations.[8][9]

Data on Bioavailability Enhancement Strategies (Based on α-mangostin)

The following tables summarize quantitative data from studies on α-mangostin, which can serve as a valuable reference for this compound formulation development.

Table 1: Enhancement of Aqueous Solubility of α-mangostin

Formulation StrategyCarrier/ExcipientInitial Solubility (µg/mL)Enhanced Solubility (µg/mL)Fold IncreaseReference
Solid DispersionPolyvinylpyrrolidone (PVP)0.2 ± 0.22743 ± 11~13,715[6]
NanotechnologyChitosan-oleic acid complex0.2160800[6]
Nanomicelles--->10,000[3]

Table 2: In Vivo Pharmacokinetic Parameters of α-mangostin in Different Formulations

FormulationAnimal ModelDoseCmax (ng/mL)Tmax (h)AUC (ng·h/mL)Bioavailability ImprovementReference
Suspension in Cottonseed OilMice100 mg/kg3571--[10]
Soft Capsule in Vegetable OilRatslow, medium, high---Absolute bioavailability of 42.5-61.1%[2]
PLGA NanoparticlesBalb/c Mice----1.75-fold increase in AUC vs. free drug[11]
Mangosteen ExtractC57BL/6 Mice36 mg/kg (α-mangostin equivalent)3571--[10]
Pure CompoundRats20 mg/kg---Oral bioavailability of 0.4%[9]

Experimental Protocols

Note: These are generalized protocols based on α-mangostin studies and should be optimized for this compound.

Protocol 1: Preparation of this compound Loaded Polymeric Nanoparticles (Emulsion-Solvent Evaporation Method)
  • Organic Phase Preparation: Dissolve a specific amount of this compound and a biodegradable polymer (e.g., PLGA) in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Aqueous Phase Preparation: Prepare an aqueous solution containing a surfactant (e.g., polyvinyl alcohol - PVA).

  • Emulsification: Add the organic phase to the aqueous phase dropwise under high-speed homogenization or sonication to form an oil-in-water (o/w) emulsion.

  • Solvent Evaporation: Stir the emulsion at room temperature for several hours to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.

  • Nanoparticle Collection: Centrifuge the nanoparticle suspension to pellet the nanoparticles.

  • Washing and Lyophilization: Wash the nanoparticles with deionized water to remove excess surfactant and then lyophilize them to obtain a dry powder.

Protocol 2: Preparation of this compound Solid Dispersion (Solvent Evaporation Method)
  • Solution Preparation: Dissolve this compound and a hydrophilic carrier (e.g., PVP) in a common volatile solvent (e.g., methanol or ethanol).

  • Solvent Evaporation: Remove the solvent using a rotary evaporator under vacuum. This will result in a thin film of the solid dispersion on the flask wall.

  • Drying: Further dry the solid dispersion in a vacuum oven to remove any residual solvent.

  • Pulverization and Sieving: Scrape the dried solid dispersion, pulverize it into a fine powder using a mortar and pestle, and pass it through a sieve to obtain a uniform particle size.

Protocol 3: In Vivo Pharmacokinetic Study in Rodents
  • Animal Acclimatization: Acclimatize the animals (e.g., rats or mice) for at least one week before the experiment with free access to food and water.

  • Dosing: Administer the this compound formulation (e.g., suspension, nanoparticle formulation) orally via gavage at a predetermined dose.

  • Blood Sampling: Collect blood samples from the tail vein or retro-orbital sinus at specific time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours) into heparinized tubes.

  • Plasma Separation: Centrifuge the blood samples to separate the plasma.

  • Sample Analysis: Extract this compound from the plasma samples using a suitable organic solvent and quantify its concentration using a validated analytical method like HPLC or LC-MS/MS.

  • Pharmacokinetic Analysis: Calculate the key pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_characterization In Vitro Characterization cluster_invivo In Vivo Evaluation Solubility_Screening Solubility Screening Formulation_Strategy Select Formulation Strategy (e.g., Nanoparticles, Solid Dispersion) Solubility_Screening->Formulation_Strategy Identify suitable excipients Optimization Optimize Formulation Parameters Formulation_Strategy->Optimization Prepare initial formulations Physicochemical Physicochemical Characterization (Size, Zeta Potential, Drug Loading) Optimization->Physicochemical Characterize formulations Dissolution In Vitro Dissolution Studies Physicochemical->Dissolution Assess drug release Cell_Permeability Cell Permeability Assays (e.g., Caco-2) Dissolution->Cell_Permeability Evaluate absorption potential Pharmacokinetics Pharmacokinetic Studies (Rodent Model) Cell_Permeability->Pharmacokinetics Select lead formulation Efficacy Efficacy Studies Pharmacokinetics->Efficacy Determine in vivo exposure

Caption: Experimental workflow for enhancing the bioavailability of this compound.

Caption: Troubleshooting workflow for low in vivo bioavailability of this compound.

signaling_pathway Isomangostin Isomangostin Pancreatic_Lipase Pancreatic Lipase Isomangostin->Pancreatic_Lipase Inhibits Lipid_Absorption Dietary Lipid Absorption Pancreatic_Lipase->Lipid_Absorption Reduces Body_Weight Body Weight Reduction Lipid_Absorption->Body_Weight Contributes to

Caption: Hypothesized signaling pathway for this compound's anti-obesity effect.

References

Preventing degradation of 1-Isomangostin during extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of 1-isomangostin during extraction from its natural sources, primarily the pericarp of Garcinia mangostana.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the degradation of this compound during extraction?

A1: Based on studies of the closely related and abundant α-mangostin, the primary factor causing degradation of prenylated xanthones like this compound is exposure to acidic conditions.[1][2] While generally stable at various temperatures, prolonged exposure to high temperatures during certain extraction methods, such as Soxhlet extraction, can also contribute to the degradation of heat-sensitive compounds.[3] Other factors like light and oxidation have shown a minimal impact on the stability of α-mangostin, suggesting this compound may have similar resilience.[1][2]

Q2: How does pH affect the stability of this compound?

A2: Acidic pH is a critical factor in the degradation of mangostins.[1][2] Acid-catalyzed reactions can lead to the cyclization of the prenyl side chains of the xanthone structure, forming degradation products.[4] Therefore, it is crucial to avoid acidic solvents and work in neutral or near-neutral pH conditions throughout the extraction and purification process to maintain the integrity of this compound.

Q3: Are there recommended solvents for extracting this compound that minimize degradation?

A3: Yes, the choice of solvent is critical. For optimal recovery and stability, it is advisable to use neutral solvents. Ethanol and acetone have been shown to be effective for extracting xanthones.[3] Specifically, 71% ethanol has been identified as an optimal concentration for microwave-assisted extraction of antioxidant-rich xanthones.[3] Acetone has been reported to yield high total xanthone content, especially with longer extraction times.[3] It is best to avoid acidic solvents or the addition of acids to the extraction mixture.

Q4: Can antioxidants be added during extraction to protect this compound?

A4: While xanthones themselves possess potent antioxidant properties, the addition of external antioxidants during extraction to prevent the degradation of the target compound is a plausible strategy, although not extensively documented specifically for this compound. Antioxidants like ascorbic acid or butylated hydroxytoluene (BHT) are commonly used to prevent the oxidation of sensitive compounds and could potentially offer protection to this compound, especially if oxidative stress is a concern during the chosen extraction method.

Q5: What are the best practices for storing extracts containing this compound to prevent degradation?

A5: For long-term stability, extracts containing this compound should be stored in a cool, dark place. Studies on mangosteen extracts suggest stability at temperatures ranging from 4°C to room temperature for up to 180 days.[2] To minimize degradation, it is recommended to store extracts in airtight containers, protected from light, and at refrigerated temperatures (e.g., 4°C).

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low yield of this compound in the final extract. Degradation during extraction. - Check pH: Ensure the pH of your extraction solvent and any subsequent aqueous washes are neutral. Avoid acidic conditions. - Control Temperature: If using a heat-involved method (e.g., Soxhlet), reduce the temperature and extraction time. Consider switching to a low-temperature method. - Solvent Choice: Use neutral solvents like ethanol or acetone. Avoid solvents that may contain acidic impurities.
Inefficient extraction. - Optimize Extraction Method: Review and optimize the parameters of your chosen extraction method (e.g., solvent-to-solid ratio, extraction time, temperature). - Particle Size: Ensure the plant material is ground to a fine powder to increase the surface area for extraction.
Presence of unknown peaks in HPLC/UPLC chromatogram, suggesting degradation products. Acid-catalyzed degradation. - Neutralize Equipment: Ensure all glassware and equipment are free of acidic residues. - Modify Purification: If using chromatographic purification, ensure the mobile phase is not acidic. Consider using a neutral buffer system if necessary.
Thermal degradation. - Reduce Heat Exposure: Minimize the duration of any heating steps during extraction and solvent evaporation. Use a rotary evaporator at a low temperature.
Discoloration of the extract. Oxidation or degradation. - Inert Atmosphere: Consider performing the extraction and solvent evaporation steps under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. - Add Antioxidants: Experiment with the addition of a small amount of an antioxidant (e.g., ascorbic acid, BHT) to the extraction solvent.

Data on Extraction Methods and Yields

The following table summarizes data from various studies on the extraction of xanthones from Garcinia mangostana, providing insights into the efficiency of different methods.

Extraction MethodSolventTemperature (°C)TimeYield of Xanthones/α-mangostinReference
Ultrasonic-Assisted Extraction80% Ethanol330.5 h0.1760 mg/g of dry mangosteen[3]
Soxhlet ExtractionEthanolHigh2 h0.1221 mg/g of dry mangosteen[3]
Maceration80% Ethanol332 h0.0565 mg/g of dry mangosteen[3]
Microwave-Assisted Extraction71% Ethanol-2.24 minHigh antioxidant-rich xanthone yield[3]
Subcritical Water ExtractionWater180150 min34 mg/g sample[3]
Supercritical Fluid Extraction (SC-CO₂)CO₂ + 4% Ethanol40-Good antioxidant activity[3]

Experimental Protocols

Protocol 1: Low-Temperature Ultrasonic-Assisted Extraction (UAE) to Minimize Degradation

This protocol is designed to extract this compound while minimizing thermal and acid-induced degradation.

1. Materials:

  • Dried and powdered pericarp of Garcinia mangostana.
  • 95% Ethanol (neutral pH).
  • Ultrasonic bath.
  • Filtration apparatus (e.g., Buchner funnel with filter paper).
  • Rotary evaporator.

2. Procedure:

  • Weigh 10 g of the powdered mangosteen pericarp and place it in a 250 mL Erlenmeyer flask.
  • Add 100 mL of 95% ethanol to the flask.
  • Place the flask in an ultrasonic bath.
  • Sonicate the mixture for 30 minutes at a controlled temperature of 30-35°C.
  • After sonication, filter the mixture through a Buchner funnel to separate the extract from the solid residue.
  • Wash the residue with an additional 20 mL of 95% ethanol and combine the filtrates.
  • Concentrate the extract using a rotary evaporator at a temperature not exceeding 40°C until the solvent is removed.
  • Store the dried extract in a sealed, light-protected container at 4°C.

Protocol 2: Purification of this compound using Flash Chromatography with a Neutral Mobile Phase

This protocol describes a method for purifying this compound from a crude extract while avoiding acidic conditions that could cause degradation.

1. Materials:

  • Crude xanthone extract.
  • Silica gel for flash chromatography.
  • Solvents for mobile phase (e.g., n-hexane, ethyl acetate, methanol - all HPLC grade and neutral).
  • Flash chromatography system.
  • Thin-layer chromatography (TLC) plates for monitoring.

2. Procedure:

  • Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial mobile phase).
  • Prepare a silica gel column for the flash chromatography system.
  • Equilibrate the column with the initial mobile phase (e.g., a non-polar solvent like n-hexane).
  • Load the dissolved sample onto the column.
  • Begin the elution with a gradient of increasing polarity. A typical gradient could be from 100% n-hexane to a mixture of n-hexane and ethyl acetate, and then to ethyl acetate and methanol. The exact gradient should be optimized based on TLC analysis of the crude extract.
  • Monitor the separation using the system's detector (e.g., UV-Vis) and collect fractions.
  • Analyze the collected fractions by TLC to identify those containing this compound.
  • Pool the pure fractions containing this compound.
  • Evaporate the solvent from the pooled fractions under reduced pressure at a low temperature (<40°C).
  • Dry the purified this compound under vacuum and store it in a cold, dark, and dry environment.

Visualizations

degradation_prevention_workflow cluster_prep Material Preparation cluster_extraction Extraction cluster_purification Purification cluster_storage Storage prep Dry and Grind Mangosteen Pericarp extraction Choose Low-Temp Method (e.g., UAE, Maceration) prep->extraction Minimize Time solvent Use Neutral Solvent (e.g., Ethanol, Acetone) purification Flash Chromatography with Neutral Mobile Phase extraction->purification Avoid Acidic Buffers antioxidant Consider Adding Antioxidant (Optional) storage Store in Cool, Dark, and Dry Conditions purification->storage Protect from Light

Caption: Workflow for Preventing this compound Degradation.

acid_degradation_pathway isomangostin This compound (Prenylated Xanthone) protonation Protonation of Prenyl Double Bond isomangostin->protonation H+ (Acidic Conditions) cyclization Intramolecular Cyclization protonation->cyclization degradation_product Cyclized Degradation Product cyclization->degradation_product

Caption: Hypothetical Acid-Catalyzed Degradation of a Prenylated Xanthone.

References

Validation & Comparative

Cross-Validation of Analytical Methods for 1-Isomangostin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate and precise quantification of bioactive compounds is paramount. 1-Isomangostin, a xanthone found in the pericarp of mangosteen fruit (Garcinia mangostana), has garnered interest for its potential pharmacological activities. Ensuring the reliability of analytical methods used to measure this compound is critical for research, quality control, and formulation development. This guide provides a comparative overview of common analytical methods for this compound, focusing on High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). The objective is to offer a basis for cross-validation of these techniques, ensuring data integrity and consistency across different analytical platforms.

Comparative Analysis of Analytical Methods

The selection of an analytical method for this compound depends on the specific requirements of the study, including sensitivity, selectivity, and throughput. Below is a summary of typical performance characteristics for HPLC-UV and UPLC-MS/MS methods, based on published data for related xanthones, which can be extrapolated for this compound analysis.

Table 1: Comparison of HPLC-UV Method Performance for Xanthone Analysis

ParameterReported Performance Characteristics
**Linearity (R²) **>0.999
Limit of Detection (LOD) 0.06 - 0.13 µg/mL
Limit of Quantitation (LOQ) 0.17 - 0.4 µg/mL
Precision (%RSD) < 2% (Intra-day and Inter-day)
Accuracy (% Recovery) 95.00% - 105.10%

Table 2: Comparison of UPLC-MS/MS Method Performance for Xanthone Analysis

ParameterReported Performance Characteristics
**Linearity (R²) **>0.999
Limit of Detection (LOD) 0.365 - 0.674 µg/mL
Limit of Quantitation (LOQ) 1.095 - 2.022 µg/mL
Precision (%RSD) < 3.7% (Intra-day and Inter-day)
Accuracy (% Recovery) 90.34% - 97.66%

Experimental Protocols

Detailed methodologies are crucial for the replication and cross-validation of analytical methods. Below are representative protocols for HPLC-UV and UPLC-MS/MS analysis of xanthones, including this compound.

HPLC-UV Method Protocol

This protocol is based on methods developed for the analysis of α-mangostin and other xanthones, which can be adapted for this compound.[1][2][3][4]

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient or isocratic mobile phase, commonly consisting of a mixture of acetonitrile and water with a small percentage of an acidifier like formic acid or phosphoric acid (e.g., 70-80% acetonitrile in 0.1% v/v ortho-phosphoric acid).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: Ambient or controlled at 25-30°C.

  • Detection Wavelength: 320 nm is often used for xanthones.

  • Injection Volume: 10-20 µL.

2. Standard and Sample Preparation:

  • Standard Stock Solution: Prepare a stock solution of this compound reference standard in a suitable solvent such as methanol (e.g., 1 mg/mL).

  • Calibration Standards: Serially dilute the stock solution to prepare a series of calibration standards in the desired concentration range (e.g., 10-200 µg/mL).

  • Sample Preparation: Extract this compound from the sample matrix using an appropriate solvent (e.g., methanol or ethanol). The extract may require filtration through a 0.45 µm syringe filter before injection.

3. Method Validation Parameters:

  • Linearity: Analyze the calibration standards in triplicate and construct a calibration curve by plotting the peak area against the concentration. The coefficient of determination (R²) should be ≥ 0.999.

  • Precision: Assess intra-day precision by analyzing a minimum of three different concentrations of the standard solution on the same day (n=3 or more). Determine inter-day precision by repeating the analysis on three different days. The relative standard deviation (%RSD) should be less than 2%.

  • Accuracy: Perform a recovery study by spiking a blank sample matrix with known concentrations of the this compound standard at three different levels. The recovery should be within 95-105%.

  • LOD and LOQ: Determine the limit of detection (LOD) and limit of quantitation (LOQ) based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

UPLC-MS/MS Method Protocol

This protocol is based on methods for the simultaneous analysis of multiple xanthones.[5][6][7]

1. Instrumentation and Chromatographic Conditions:

  • UPLC System: A UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A sub-2 µm particle size C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase: A gradient mobile phase is typically used, for example, a mixture of water with 0.1% formic acid (A) and acetonitrile or methanol with 0.1% formic acid (B).

  • Flow Rate: 0.2-0.4 mL/min.

  • Column Temperature: 30-40°C.

  • Injection Volume: 1-5 µL.

2. Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode, depending on the analyte's characteristics.

  • Multiple Reaction Monitoring (MRM): Use specific precursor-to-product ion transitions for this compound for quantification and confirmation.

  • Source Parameters: Optimize source parameters such as capillary voltage, source temperature, and gas flows to achieve maximum sensitivity.

3. Standard and Sample Preparation:

  • Follow similar procedures for standard and sample preparation as described for the HPLC-UV method, ensuring high purity solvents and reagents suitable for mass spectrometry.

4. Method Validation Parameters:

  • Follow the same validation parameters as for the HPLC-UV method (linearity, precision, accuracy, LOD, and LOQ), with acceptance criteria appropriate for the specific application and regulatory guidelines.

Visualizing Workflows and Pathways

To aid in the understanding of the analytical and biological processes, the following diagrams have been generated using Graphviz.

analytical_method_cross_validation cluster_0 Method A (e.g., HPLC-UV) cluster_1 Method B (e.g., UPLC-MS/MS) A_dev Method Development & Optimization A_val Full Method Validation A_dev->A_val A_sample Sample Analysis A_val->A_sample cross_val Cross-Validation A_sample->cross_val B_dev Method Development & Optimization B_val Full Method Validation B_dev->B_val B_sample Sample Analysis B_val->B_sample B_sample->cross_val comparison Comparison of Results cross_val->comparison conclusion Method Comparability Assessed comparison->conclusion

Caption: Workflow for cross-validation of two analytical methods.

While a specific signaling pathway for this compound is not extensively documented, its anti-inflammatory and anti-cancer effects, similar to other xanthones, are often associated with the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.

NFkB_Signaling_Pathway cluster_nucleus stimulus Inflammatory Stimuli (e.g., TNF-α, IL-1β) receptor Cell Surface Receptor stimulus->receptor IKK IKK Complex receptor->IKK activates IkB IκBα IKK->IkB phosphorylates IKK->IkB inhibition of phosphorylation NFkB_inactive NF-κB (p50/p65) (Inactive) IkB->NFkB_inactive sequesters NFkB_active NF-κB (p50/p65) (Active) IkB->NFkB_active degradation of IκBα releases nucleus Nucleus NFkB_active->nucleus translocates to transcription Gene Transcription (Inflammatory Cytokines, etc.) NFkB_active->transcription initiates isomangostin This compound isomangostin->IKK inhibits

Caption: Postulated inhibition of the NF-κB signaling pathway by this compound.

References

Unlocking the Anticancer Potential: A Comparative Guide to the Structure-Activity Relationship of 1-Isomangostin and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of 1-isomangostin and its analogs, with a particular focus on their cytotoxic activities against various cancer cell lines. Drawing upon key experimental data, this document aims to elucidate the structural modifications that enhance or diminish the therapeutic potential of this promising class of natural compounds.

Comparative Analysis of Cytotoxic Activity

The cytotoxic effects of this compound and its analogs, primarily isomers and derivatives of α-mangostin, have been extensively evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency in inhibiting biological or biochemical functions, are summarized in the tables below. These data are crucial for understanding how specific structural features of the xanthone scaffold contribute to its anticancer properties.

A study on a series of α-mangostin analogs, which are isomeric to this compound derivatives, revealed significant insights into their SAR. The cytotoxicity of these compounds was assessed against five human cancer cell lines: HL-60 (leukemia), SMMC-7721 (hepatocellular carcinoma), A-549 (lung cancer), MCF-7 (breast cancer), and SW480 (colon cancer).[1]

Table 1: Cytotoxic Activity (IC50, µM) of α-Mangostin and its Analogs [1]

CompoundHL-60SMMC-7721A-549MCF-7SW480
α-Mangostin (1)9.12 ± 0.4311.23 ± 0.5115.67 ± 0.7813.45 ± 0.6221.89 ± 1.01
1a 5.96 ± 0.1610.21 ± 0.4514.32 ± 0.6712.87 ± 0.5920.11 ± 0.98
2h 6.90 ± 0.556.92 ± 0.5510.11 ± 0.499.87 ± 0.4515.43 ± 0.71
3e 12.34 ± 0.583.98 ± 0.189.88 ± 0.4611.01 ± 0.5118.76 ± 0.89
2e 18.65 ± 0.23>40>40>40>40
2m >4025.43 ± 1.12>40>40>40
Cisplatin (DDP)2.11 ± 0.108.97 ± 0.4110.23 ± 0.4812.11 ± 0.5514.32 ± 0.66
Adriamycin (ADM)0.87 ± 0.041.23 ± 0.061.54 ± 0.071.87 ± 0.092.01 ± 0.09

Data represents the mean ± SD of three independent experiments.

Key Structure-Activity Relationship Insights

The analysis of the cytotoxic data reveals several key structural features that are critical for the anticancer activity of mangostin analogs:

  • Isopentene Group at C-8: The maintenance of the isopentene group at the C-8 position of the xanthone core is essential for cytotoxic activity.[1][2] Oxidation or modification of this group generally leads to a drastic decrease in potency.[1]

  • Phenolic Hydroxyl Groups: The number and position of phenolic hydroxyl groups influence the cytotoxic activity. Di-substitution at both C-3 and C-6 hydroxyl groups tends to decrease cytotoxicity.[1] However, some modifications, like acetylation, can maintain or even slightly enhance activity.[1] The presence of a hydroxyl group at the C-7 position appears to be more favorable for activity compared to a methoxy group.[1]

  • Modifications at C-2: Oxidation of the isopentene group at the C-2 position generally results in a slight decrease or comparable activity.[1] However, certain modifications can lead to enhanced potency, as seen in compound 2h .[1]

  • Lipophilicity: The introduction of lipophilic prenyl groups can enhance the bioactivity of the xanthone scaffold.

Experimental Protocols

The primary method used to evaluate the cytotoxic activity of this compound and its analogs is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay .[1] This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Detailed MTT Assay Protocol
  • Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (this compound analogs) and incubated for a specified period (e.g., 48 or 72 hours). Control wells containing untreated cells and vehicle controls are also included.

  • MTT Addition: After the incubation period, the culture medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are then incubated for another 4 hours. During this time, viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals, resulting in a purple solution.

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The cell viability is calculated as a percentage of the control (untreated cells). The IC50 value is then determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.

Signaling Pathways and Molecular Mechanisms

This compound and its analogs exert their anticancer effects by modulating several key signaling pathways involved in cell proliferation, apoptosis, and inflammation. Understanding these pathways is crucial for targeted drug development.

WNT/β-catenin Signaling Pathway

The WNT/β-catenin pathway is often aberrantly activated in many cancers, leading to uncontrolled cell proliferation. Some mangostin analogs have been shown to inhibit this pathway.

WNT_pathway cluster_nucleus Nucleus Wnt Wnt Frizzled Frizzled Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled LRP5_6 LRP5/6 LRP5_6->Dishevelled GSK3b GSK-3β Dishevelled->GSK3b b_catenin β-catenin GSK3b->b_catenin P Destruction_Complex Destruction Complex b_catenin->Destruction_Complex Nucleus Nucleus b_catenin->Nucleus Destruction_Complex->b_catenin Degradation TCF_LEF TCF/LEF Gene_Expression Target Gene Expression (Proliferation) TCF_LEF->Gene_Expression b_catenin_nuc β-catenin b_catenin_nuc->TCF_LEF 1-Isomangostin_Analog 1-Isomangostin_Analog 1-Isomangostin_Analog->b_catenin Inhibits accumulation ASK1_p38_pathway ROS ROS ASK1 ASK1 ROS->ASK1 MKK3_6 MKK3/6 ASK1->MKK3_6 p38 p38 MAPK MKK3_6->p38 Apoptosis Apoptosis p38->Apoptosis experimental_workflow Synthesis Synthesis of This compound Analogs Purification Purification & Characterization Synthesis->Purification Treatment Treatment with Analogs Purification->Treatment Cell_Culture Cancer Cell Line Culture Cell_Culture->Treatment MTT_Assay MTT Assay Treatment->MTT_Assay Data_Analysis Data Analysis (IC50 Determination) MTT_Assay->Data_Analysis SAR Structure-Activity Relationship Analysis Data_Analysis->SAR

References

Comparative Cytotoxicity of 1-Isomangostin on Diverse Human Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of 1-Isomangostin's In Vitro Efficacy

This compound, a prenylated xanthone derived from the pericarp of the mangosteen fruit (Garcinia mangostana), has garnered interest within the scientific community for its potential as an anticancer agent. This guide provides a comparative overview of the cytotoxic effects of this compound against various human cancer cell lines, supported by available experimental data. The information is intended to assist researchers in evaluating its potential for further investigation in cancer therapy.

Comparative Cytotoxicity Data

Published data from in vitro studies indicate that this compound exhibits a broad spectrum of cytotoxic activity against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a key measure of a compound's potency in inhibiting biological or biochemical functions, have been determined for this compound across different cancer types. The following table summarizes the available IC50 values for this compound, providing a basis for comparing its efficacy across these cell lines.

Cell LineCancer TypeIC50 (µM)Cytotoxicity Assay
MCF-7 Breast Adenocarcinoma4.0 ± 0.3 to 23.6 ± 1.5MTT Assay
A549 Lung Carcinoma4.0 ± 0.3 to 23.6 ± 1.5MTT Assay
HepG2 Hepatocellular Carcinoma4.0 ± 0.3 to 23.6 ± 1.5MTT Assay
CNE Nasopharyngeal Carcinoma4.0 ± 0.3 to 23.6 ± 1.5MTT Assay

Note: The IC50 values for MCF-7, A549, HepG2, and CNE cell lines are reported as a range based on available technical datasheets for this compound, as the specific values for each cell line from the primary literature were not available in the conducted search. The data indicates significant to moderate cytotoxicity across these cell lines.

Experimental Protocols

The determination of the cytotoxic effects of this compound is typically achieved through in vitro cell viability and cytotoxicity assays. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.

MTT Cytotoxicity Assay Protocol

The MTT assay is based on the principle that mitochondrial dehydrogenases in living cells can reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere and grow for 24 hours under standard cell culture conditions (e.g., 37°C, 5% CO2).

  • Compound Treatment: The cells are then treated with various concentrations of this compound, typically in a serial dilution. A control group with no compound and a vehicle control (e.g., DMSO) are also included. The plates are incubated for a specified period, often 24, 48, or 72 hours.

  • MTT Addition: Following the treatment period, the culture medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well. The plates are then incubated for another 2-4 hours to allow for the formation of formazan crystals.

  • Formazan Solubilization: After the incubation with MTT, the medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is then determined by plotting the cell viability against the concentration of this compound and fitting the data to a dose-response curve.

Visualizing Experimental and Biological Pathways

To further elucidate the processes involved in assessing the cytotoxicity of this compound and its potential mechanism of action, the following diagrams are provided.

Cytotoxicity_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis start Start seed_cells Seed Cells in 96-well Plate start->seed_cells adhesion Allow Cell Adhesion (24h) seed_cells->adhesion add_compound Add this compound (Varying Concentrations) adhesion->add_compound incubation Incubate (e.g., 48h) add_compound->incubation add_mtt Add MTT Solution incubation->add_mtt formazan_formation Incubate (2-4h) for Formazan Formation add_mtt->formazan_formation solubilize Solubilize Formazan Crystals formazan_formation->solubilize read_absorbance Read Absorbance (570nm) solubilize->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 Value calculate_viability->determine_ic50 end_node End determine_ic50->end_node

Caption: Experimental workflow for determining the cytotoxicity of this compound using the MTT assay.

While specific signaling pathways for this compound are still under investigation, many xanthones from Garcinia mangostana are known to induce apoptosis (programmed cell death) in cancer cells. This process is often mediated through the intrinsic mitochondrial pathway.

Apoptosis_Signaling_Pathway cluster_induction Induction cluster_mitochondrial Mitochondrial Pathway cluster_caspase Caspase Cascade cluster_outcome Outcome Isomangostin This compound Bcl2_family Modulation of Bcl-2 family proteins (e.g., ↑Bax, ↓Bcl-2) Isomangostin->Bcl2_family Induces MMP_loss Loss of Mitochondrial Membrane Potential Bcl2_family->MMP_loss Cytochrome_c Cytochrome c Release MMP_loss->Cytochrome_c Apaf1 Apaf-1 Activation Cytochrome_c->Apaf1 Caspase9 Caspase-9 Activation Apaf1->Caspase9 Caspase3 Caspase-3 Activation (Executioner Caspase) Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: A generalized signaling pathway for apoptosis induction by xanthones.

A Head-to-Head Comparison of 1-Isomangostin and Other Lipase Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of 1-Isomangostin's performance against other prominent lipase inhibitors. The information is supported by experimental data to facilitate informed decisions in the pursuit of novel anti-obesity therapeutics.

Executive Summary

This compound, a xanthone derived from the pericarp of Garcinia mangostana, has demonstrated inhibitory activity against pancreatic lipase, a key enzyme in dietary fat absorption. This guide presents a comparative analysis of its efficacy, benchmarked against the well-established synthetic inhibitor Orlistat and other natural compounds. The provided data, sourced from head-to-head experimental studies, reveals that while this compound is a notable inhibitor, other xanthones from the same source, such as α-mangostin, exhibit more potent activity.

Data Presentation: Comparative Inhibitory Activity

The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and other selected lipase inhibitors against porcine pancreatic lipase (PPL). Lower IC50 values indicate greater inhibitory potency.

CompoundTypeSource OrganismIC50 (µM)Reference
This compound XanthoneGarcinia mangostana34.5[1][2]
α-MangostinXanthoneGarcinia mangostana5.0[3]
OrlistatSyntheticStreptomyces toxytricini (derived)3.9[4][3]
γ-MangostinXanthoneGarcinia mangostanaModerate Activity
GartaninXanthoneGarcinia mangostanaModerate Activity
Garcinone DXanthoneGarcinia mangostanaModerate Activity

Experimental Protocols

The data presented in this guide is primarily based on in vitro porcine pancreatic lipase (PPL) inhibition assays. A generalized, detailed methodology is provided below.

Porcine Pancreatic Lipase (PPL) Inhibition Assay

This assay spectrophotometrically measures the activity of PPL by monitoring the hydrolysis of a substrate, typically p-nitrophenyl butyrate (PNPB), which releases the chromogenic product p-nitrophenol.

Materials:

  • Porcine pancreatic lipase (PPL) type II (e.g., Sigma-Aldrich)

  • p-Nitrophenyl butyrate (PNPB)

  • Tris-HCl buffer (e.g., 50 mM, pH 7.6-8.0)

  • Inhibitor compounds (this compound, Orlistat, etc.) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Enzyme Preparation: A stock solution of PPL is prepared in Tris-HCl buffer to a final concentration of, for example, 5 mg/mL. The solution is centrifuged to remove any insoluble material, and the clear supernatant is used for the assay.

  • Inhibitor and Control Preparation: Serial dilutions of the test compounds (e.g., this compound) and the positive control (e.g., Orlistat) are prepared in the appropriate solvent. A solvent control (blank) is also prepared.

  • Reaction Mixture: In a 96-well plate, the PPL solution is pre-incubated with various concentrations of the inhibitor or the solvent control for a specified period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

  • Substrate Addition: The enzymatic reaction is initiated by the addition of the PNPB substrate solution to each well.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 405-410 nm) at regular intervals using a microplate reader to determine the rate of p-nitrophenol formation.

  • Calculation of Inhibition: The percentage of lipase inhibition is calculated using the following formula:

    % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

  • IC50 Determination: The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the inhibitor concentration.

Mandatory Visualizations

Signaling Pathway of Lipase Inhibition

The primary mechanism of action for lipase inhibitors is the prevention of dietary triglyceride breakdown in the gastrointestinal tract. This leads to a reduction in the absorption of monoglycerides and free fatty acids, which in turn impacts downstream metabolic signaling pathways.

Lipase_Inhibition_Pathway Dietary_Triglycerides Dietary Triglycerides Hydrolysis Hydrolysis Dietary_Triglycerides->Hydrolysis Pancreatic_Lipase Pancreatic Lipase Pancreatic_Lipase->Hydrolysis Lipase_Inhibitors Lipase Inhibitors (e.g., this compound, Orlistat) Lipase_Inhibitors->Pancreatic_Lipase Inhibition Monoglycerides_FFAs Monoglycerides & Free Fatty Acids (FFAs) Hydrolysis->Monoglycerides_FFAs Reduced_Absorption Reduced Absorption Hydrolysis->Reduced_Absorption Inhibited by Lipase Inhibitors Absorption Intestinal Absorption Monoglycerides_FFAs->Absorption Decreased_FFAs Decreased Circulating FFAs Absorption->Decreased_FFAs Excretion Fecal Excretion Reduced_Absorption->Excretion FFARs_PPARs Modulation of FFARs & PPARs Decreased_FFAs->FFARs_PPARs Metabolic_Effects Downstream Metabolic Effects: - Reduced Adipogenesis - Improved Insulin Sensitivity - Altered Gene Expression FFARs_PPARs->Metabolic_Effects Lipase_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - PPL Enzyme Solution - Substrate (PNPB) - Inhibitor Solutions Start->Prepare_Reagents Pre_incubation Pre-incubation: PPL + Inhibitor Prepare_Reagents->Pre_incubation Initiate_Reaction Initiate Reaction: Add PNPB Substrate Pre_incubation->Initiate_Reaction Monitor_Absorbance Monitor Absorbance (e.g., 405 nm) Initiate_Reaction->Monitor_Absorbance Calculate_Inhibition Calculate % Inhibition Monitor_Absorbance->Calculate_Inhibition Determine_IC50 Determine IC50 Value Calculate_Inhibition->Determine_IC50 End End Determine_IC50->End

References

Safety Operating Guide

Navigating the Safe Disposal of 1-Isomangostin: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

Core Principle: Regulatory Compliance

The fundamental principle governing the disposal of any chemical waste, including 1-Isomangostin, is adherence to local, state, and federal regulations. Always consult your institution's Environmental Health and Safety (EHS) office for specific guidelines.

Step-by-Step Disposal Procedure for this compound

This procedure outlines the recommended steps for the safe disposal of this compound waste, including pure compound, contaminated materials, and solutions.

  • Waste Identification and Segregation:

    • Properly label all waste containers with "Hazardous Waste" and the full chemical name, "this compound."

    • Segregate this compound waste from other chemical waste streams unless explicitly permitted by your institution's EHS guidelines.

  • Handling Spills:

    • In the event of a spill, ensure the area is well-ventilated and evacuate personnel if necessary.

    • Wear appropriate Personal Protective Equipment (PPE) as detailed in Table 1.

    • Absorb liquid spills with an inert, non-combustible absorbent material such as diatomite or universal binders.

    • For solid spills, carefully sweep or scoop the material to avoid generating dust.

    • Collect all contaminated materials, including the absorbent, into a designated hazardous waste container.

    • Decontaminate the spill area and any affected equipment by scrubbing with alcohol.

  • Containerization and Storage:

    • Use chemically resistant, sealable containers for all this compound waste.

    • Store waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.

    • Keep containers tightly closed to prevent leaks or spills.

  • Final Disposal:

    • Dispose of the containerized this compound waste through your institution's hazardous waste program.[1]

    • Do not dispose of this compound down the drain or in regular trash.[1]

Personal Protective Equipment (PPE)

The use of appropriate PPE is critical to minimize exposure risk during the handling and disposal of this compound.

PPE CategoryRecommended Equipment
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene)
Eye Protection Safety glasses with side shields or chemical splash goggles
Skin and Body Laboratory coat
Respiratory Use in a well-ventilated area or with appropriate exhaust ventilation. For solids, a NIOSH-approved particulate respirator may be necessary if dust is generated.

Table 1: Recommended Personal Protective Equipment for handling this compound.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

A This compound Waste Generated B Consult Institutional EHS Guidelines & Local Regulations A->B C Segregate & Label Waste Container B->C D Spill Occurs? C->D E Wear Appropriate PPE D->E Yes I Store Waste in Designated Area D->I No F Absorb/Contain Spill E->F G Collect Contaminated Material into Waste Container F->G H Decontaminate Spill Area G->H H->I J Arrange for Hazardous Waste Pickup I->J K Proper Disposal Complete J->K

Figure 1: Workflow for the proper disposal of this compound.

Disclaimer: This information is intended as a guide and is based on general laboratory safety principles and data for a structurally related compound. It is not a substitute for a formal risk assessment or the specific disposal procedures established by your institution. Always prioritize your local EHS guidelines.

References

Personal protective equipment for handling 1-Isomangostin

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for 1-Isomangostin

Chemical and Physical Properties

A summary of the known quantitative data for this compound is presented below. This information is crucial for safe handling and storage.

PropertyValueSource
CAS Number 19275-44-6GlpBio[1]
Molecular Formula C₂₄H₂₆O₆GlpBio[1]
Molecular Weight 410.46 g/mol GlpBio[1]
Appearance SolidPubChem[2]
Melting Point 245 - 249 °CPubChem[2]
Solubility Soluble in Acetone, Chloroform, Dichloromethane, DMSO, Ethyl Acetate.Cayman Chemical[3]
Storage Store at -20°C for long-term stability (≥ 4 years).Cayman Chemical[3]
Personal Protective Equipment (PPE)

When handling this compound, especially in powdered form, appropriate PPE is critical to prevent inhalation, skin, and eye contact. The following table outlines the recommended PPE based on general laboratory safety protocols for handling powdered chemicals.

Body PartPersonal Protective EquipmentStandard/Specification
Hands Chemical-resistant gloves (Nitrile or Neoprene)EN 374
Eyes Safety glasses with side shields or safety gogglesEN 166
Respiratory NIOSH-approved respirator (e.g., N95) or use in a chemical fume hood---
Body Laboratory coat---
Operational Plan: Safe Handling Protocol

Adherence to a strict operational protocol is essential to minimize exposure and ensure a safe working environment.

1. Preparation and Engineering Controls:

  • Work in a well-ventilated area, preferably within a certified chemical fume hood, especially when handling the powdered form to minimize inhalation risk.

  • Ensure that an eyewash station and safety shower are readily accessible.

  • Cover the work surface with absorbent, disposable bench paper.[4]

2. Handling the Compound:

  • Before use, allow the container to equilibrate to room temperature to prevent moisture condensation.

  • When weighing the solid, do so in a fume hood or a ventilated balance enclosure.

  • Avoid generating dust. If dust is generated, use appropriate respiratory protection.

  • For preparing solutions, add the solvent to the solid slowly to avoid splashing. Information from GlpBio suggests that to increase solubility, the tube can be heated to 37°C and sonicated.[1]

3. Post-Handling:

  • Thoroughly clean the work area and any equipment used with a suitable solvent.

  • Dispose of all contaminated materials, including bench paper and disposable PPE, as chemical waste.

Disposal Plan

Proper disposal of this compound and its associated waste is crucial to prevent environmental contamination and ensure regulatory compliance. As this compound is a chemical compound for research purposes, it should be treated as chemical waste.

1. Solid Waste:

  • Collect unused or waste this compound powder in a clearly labeled, sealed container for chemical waste.

  • Contaminated disposables such as gloves, pipette tips, and bench paper should also be collected in a designated chemical waste container.

2. Liquid Waste:

  • Solutions of this compound should be collected in a labeled, sealed container for liquid chemical waste.

  • Do not pour solutions down the drain unless authorized by your institution's environmental health and safety (EHS) office.[5][6]

3. Empty Containers:

  • Empty containers should be triple-rinsed with an appropriate solvent.[7]

  • The rinsate must be collected and disposed of as hazardous liquid waste.[7][8]

  • After rinsing, deface the label and dispose of the container according to your institution's guidelines for non-hazardous waste.[5]

Experimental Protocols

While specific experimental protocols for this compound are proprietary to individual research labs, a general protocol for preparing a stock solution is provided by GlpBio.[1] To prepare a 10 mM stock solution, 2.4363 mL of a suitable solvent (such as DMSO) would be added to 10 mg of this compound.[1] For further dilutions, standard laboratory procedures should be followed.

Visual Guides for Safety and Handling

To further clarify the operational and disposal workflows, the following diagrams provide a step-by-step visual guide.

PPE_Selection_Workflow cluster_ppe Personal Protective Equipment (PPE) Selection start Start: Handling This compound task Assess Task: - Weighing Powder - Preparing Solution - General Handling start->task ppe_decision Select Appropriate PPE task->ppe_decision gloves Nitrile Gloves ppe_decision->gloves Hands goggles Safety Goggles ppe_decision->goggles Eyes lab_coat Lab Coat ppe_decision->lab_coat Body respirator Respirator/Fume Hood (for powder) ppe_decision->respirator Respiratory end_ppe Proceed with Task gloves->end_ppe goggles->end_ppe lab_coat->end_ppe respirator->end_ppe

Caption: PPE Selection Workflow for this compound.

Disposal_Plan_Workflow cluster_disposal This compound Waste Disposal Plan start_disposal Start: Waste Generated waste_type Identify Waste Type start_disposal->waste_type solid_waste Solid Waste (Unused powder, contaminated PPE) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions, rinsate) waste_type->liquid_waste Liquid empty_container Empty Container waste_type->empty_container Container collect_solid Collect in Labeled Solid Chemical Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Chemical Waste Container liquid_waste->collect_liquid triple_rinse Triple Rinse with Appropriate Solvent empty_container->triple_rinse end_disposal End of Disposal Process collect_solid->end_disposal collect_liquid->end_disposal collect_rinsate Collect Rinsate as Liquid Chemical Waste triple_rinse->collect_rinsate dispose_container Deface Label and Dispose as Non-Hazardous Waste triple_rinse->dispose_container collect_rinsate->collect_liquid dispose_container->end_disposal

Caption: Disposal Plan Workflow for this compound Waste.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Isomangostin
Reactant of Route 2
Reactant of Route 2
1-Isomangostin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.